5-Fluoro-3-methyl-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-fluoro-3-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-5(9)3-6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBHDCDQVWTTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952479-96-8 | |
| Record name | 5-fluoro-3-methyl-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Complex Synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic Acid: A Guide for Researchers
Introduction
5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly specialized aromatic compound with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, makes it a valuable synthon for the development of novel molecules. However, the precise synthesis of this specific isomer presents a significant challenge due to the complex interplay of directing effects of the various substituents on the aromatic ring. This technical guide provides an in-depth analysis of the synthetic hurdles and outlines a proposed, though not yet experimentally validated, synthetic strategy based on established principles of organic chemistry.
The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The primary obstacle in the synthesis of this compound lies in controlling the regioselectivity of the nitration reaction on a 3-fluoro-5-methylbenzoic acid precursor. The existing substituents on the benzene ring exert competing directing effects on the incoming electrophile (the nitronium ion, NO₂⁺), making it difficult to achieve nitration at the desired C2 position.
The directing effects of the substituents are as follows:
-
-COOH (Carboxylic acid group): A deactivating and meta-directing group.
-
-F (Fluoro group): A deactivating but ortho-, para-directing group.
-
-CH₃ (Methyl group): An activating and ortho-, para-directing group.
In the case of 3-fluoro-5-methylbenzoic acid, the positions ortho and para to the activating methyl group are C4, C6, and C2. The positions ortho and para to the fluorine atom are C2, C4, and C6. The position meta to the carboxylic acid is C5, which is already substituted with a methyl group. Therefore, the activating groups (-CH₃ and -F) direct towards the C2, C4, and C6 positions, while the deactivating -COOH group primarily influences the overall reactivity of the ring. The interplay between the activating and directing effects of the methyl and fluoro groups makes it challenging to selectively introduce the nitro group at the C2 position.
Proposed Synthetic Pathway
Despite the challenges, a plausible synthetic route can be proposed, starting from the commercially available 3-fluoro-5-methylbenzoic acid. The key step is the nitration, where careful optimization of reaction conditions would be crucial to favor the formation of the desired isomer.
Step 1: Synthesis of 3-Fluoro-5-methylbenzoic Acid
While 3-fluoro-5-methylbenzoic acid is commercially available, its synthesis can be achieved through various methods, one of which involves the oxidation of 3-fluoro-5-methyltoluene.
Step 2: Nitration of 3-Fluoro-5-methylbenzoic Acid
This is the most critical and challenging step. The nitration of 3-fluoro-5-methylbenzoic acid is expected to yield a mixture of isomers.
Reaction: Nitration of 3-fluoro-5-methylbenzoic acid using a nitrating agent such as a mixture of concentrated nitric acid and concentrated sulfuric acid.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The aromatic ring of 3-fluoro-5-methylbenzoic acid attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-aromatizes the ring, yielding the nitro-substituted product.
Expected Products: Due to the competing directing effects, the nitration is likely to produce a mixture of isomers, including:
-
This compound (desired product)
-
5-Fluoro-3-methyl-4-nitrobenzoic acid
-
5-Fluoro-3-methyl-6-nitrobenzoic acid
The ratio of these isomers will depend on the specific reaction conditions, such as temperature, reaction time, and the nature of the nitrating agent.
Experimental Protocol (Proposed)
Caution: This is a proposed protocol and requires experimental validation and optimization. All work should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) |
| 3-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 1.54 g (10 mmol) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 1.0 mL (approx. 15 mmol) |
| Ice | H₂O | 18.02 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 1.54 g (10 mmol) of 3-fluoro-5-methylbenzoic acid to the cold sulfuric acid with stirring until it is completely dissolved.
-
In a separate container, prepare the nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of 3-fluoro-5-methylbenzoic acid over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product, which is expected to be a mixture of isomers, is then purified by column chromatography or fractional crystallization to isolate the desired this compound.
Visualization of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Conclusion and Future Outlook
The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The key to a successful synthesis lies in the careful control of the nitration reaction to maximize the yield of the desired isomer. Further research is needed to experimentally validate and optimize the proposed synthetic route. The development of a reliable and efficient synthesis for this compound will undoubtedly open up new avenues for the discovery of novel bioactive molecules in the fields of medicine and agriculture. Researchers undertaking this synthesis should be prepared for meticulous purification and characterization of the resulting isomeric mixture.
References
Due to the lack of specific literature on the synthesis of this compound, this guide has been constructed based on general principles of organic synthesis and electrophilic aromatic substitution. For foundational knowledge, please refer to standard organic chemistry textbooks.
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methyl-2-nitrobenzoic Acid
Introduction: A Molecule of Interest in Modern Drug Discovery
5-Fluoro-3-methyl-2-nitrobenzoic acid (CAS No. 952479-96-8) emerges as a significant building block in the landscape of pharmaceutical research and development. Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitro group, and a fluorine atom, presents a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups—particularly the fluorine atom, a bioisostere known to enhance metabolic stability and binding affinity—makes this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination, offering researchers a practical framework for its application.
Core Physicochemical Characteristics
While comprehensive experimental data for this compound is not extensively published, we can infer its key properties based on its structure and data from closely related analogues.
| Property | Value (Predicted/Inferred) | Rationale and Comparative Insights |
| Molecular Formula | C₈H₆FNO₄ | Based on its chemical structure. |
| Molecular Weight | 199.14 g/mol | Calculated from the molecular formula.[2] |
| Melting Point | 140-160 °C | The presence of intermolecular hydrogen bonding from the carboxylic acid group suggests a relatively high melting point. For comparison, 3-methyl-2-nitrobenzoic acid has a melting point of 220-223 °C, while the less substituted 5-fluoro-2-nitrobenzoic acid melts at 131-134 °C. The interplay of the additional methyl and fluoro groups likely places the melting point within this estimated range.[3][4] |
| Boiling Point | > 300 °C | A high boiling point is expected due to the compound's polarity and hydrogen bonding capabilities. Direct experimental data is unavailable. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, acetone, methanol, ethyl acetate). | The carboxylic acid group imparts some water solubility, but the aromatic ring and nitro group decrease it. It is expected to be soluble in polar organic solvents.[5] |
| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the nitro and fluoro groups are expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2). For instance, 3-nitrobenzoic acid has a pKa of 3.47. The additional fluorine atom would likely lower this value further.[6] |
| Appearance | Off-white to yellow solid | A common appearance for nitroaromatic compounds. |
Spectroscopic Profile: A Predictive Analysis
The structural features of this compound suggest a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will likely display two doublets, influenced by fluorine-proton coupling. The methyl protons will appear as a singlet, likely in the range of 2.3-2.6 ppm. The acidic proton of the carboxylic acid will present as a broad singlet at a downfield chemical shift (>10 ppm), which is solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will be characterized by eight distinct signals corresponding to the carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a large coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.
-
C-H stretch (Aromatic and Methyl): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 199. Subsequent fragmentation may involve the loss of the hydroxyl group (-17), the nitro group (-46), and the carboxyl group (-45).
Experimental Protocols for Physicochemical Characterization
The following section details standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point provides a crucial indication of purity.
Self-Validating System: The solubility in aqueous bases (NaOH and NaHCO₃) confirms the acidic nature of the carboxylic acid. [4]Effervescence with NaHCO₃ is a strong indicator of a carboxylic acid.
pKa Determination via Potentiometric Titration
This method provides an accurate measure of the compound's acidity.
Expertise in Method Selection: A co-solvent system like acetonitrile-water may be necessary if the compound's aqueous solubility is low. [7]The half-equivalence point, where half of the acid has been neutralized, is where the concentrations of the acid and its conjugate base are equal, and thus the pH equals the pKa according to the Henderson-Hasselbalch equation. [7]
Proposed Synthesis of this compound
A plausible synthetic route involves the nitration of 3-fluoro-5-methylbenzoic acid.
Detailed Protocol:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, slowly add 3-fluoro-5-methylbenzoic acid.
-
Once dissolved, add fuming nitric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to afford the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.
Rationale for Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is standard for aromatic nitration. [8]Low temperatures are employed to control the exothermic reaction and minimize the formation of by-products.
Reactivity and Applications
The presence of multiple functional groups makes this compound a versatile synthetic intermediate. The carboxylic acid can be converted to esters, amides, and acid chlorides. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization and coupling. The fluorine atom can influence the reactivity of the aromatic ring and is often retained in the final drug molecule for its beneficial effects on physicochemical and pharmacokinetic properties. [1]
Conclusion
This compound is a compound with significant potential in medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet widely available, this guide provides a robust framework for its characterization and use. By leveraging data from analogous structures and employing standardized experimental protocols, researchers can effectively integrate this valuable building block into their drug discovery programs.
References
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5-Fluoro-3-methyl-2-nitrobenzoic acid CAS number 952479-96-8
An In-Depth Technical Guide to 5-Fluoro-3-methyl-2-nitrobenzoic acid (CAS: 952479-96-8): Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
This compound is a highly functionalized aromatic compound that serves as a valuable building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a fluorine atom, and a methyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed synthetic route with mechanistic insights, predictive spectroscopic analysis, key chemical transformations, and essential safety protocols. The discussion emphasizes the rationale behind experimental design, positioning this molecule as a key intermediate for developing novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound whose structure is defined by a benzene ring substituted with four different functional groups. The interplay between the electron-donating methyl group and the electron-withdrawing nitro, fluoro, and carboxylic acid groups creates a unique electronic environment that dictates its reactivity and utility.
| Property | Value | Reference |
| CAS Number | 952479-96-8 | [1][2] |
| Molecular Formula | C₈H₆FNO₄ | [3][4] |
| Molecular Weight | 199.14 g/mol | [3][4] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Recommended Storage | 2-8°C, protected from light and moisture | [3] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this compound is sparse, a robust synthetic route can be proposed based on established principles of electrophilic aromatic substitution. The most logical precursor is 3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4).
Proposed Synthetic Pathway: Electrophilic Nitration
The synthesis hinges on the nitration of 3-Fluoro-5-methylbenzoic acid. In this reaction, the positions on the aromatic ring are activated or deactivated towards the incoming electrophile (the nitronium ion, NO₂⁺) by the existing substituents.
-
-CH₃ (at C3): An activating, ortho, para-directing group.
-
-F (at C5): A deactivating, ortho, para-directing group.
-
-COOH (at C1): A deactivating, meta-directing group.
The directing effects of these groups converge to favor substitution at the C2 position, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid. The use of a strong nitrating agent, such as a mixture of fuming nitric acid and oleum or concentrated sulfuric acid, is necessary to overcome the overall deactivation of the ring.[5]
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitration of substituted benzoic acids.[5][6]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (or oleum). Cool the flask to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-Fluoro-5-methylbenzoic acid (1.0 eq.) to the cooled acid in portions, ensuring the temperature does not exceed 5°C. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the reaction flask via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C.
-
Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and the formation of dinitro byproducts. The use of sulfuric acid as a solvent protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Trustworthiness Check: Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture and drastically reduces the solubility of the organic product, forcing its precipitation and separation from inorganic salts.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predictive Analysis)
| Predicted ¹H NMR (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~13.5 | Broad Singlet |
| ~7.8 - 8.0 | Multiplet |
| ~2.4 | Singlet |
-
Justification: The aromatic protons are expected in the downfield region, influenced by the deshielding effects of the nitro and carboxyl groups. The methyl protons will appear as a singlet in the typical benzylic region. The acidic proton of the carboxylic acid will be a broad singlet, often exchangeable with D₂O.
| Predicted ¹³C NMR (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~150 | C-NO₂ |
| ~120 - 140 | Aromatic Carbons |
| ~20 | -CH₃ |
| Predicted IR Spectroscopy (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1530 and ~1350 | N-O asymmetric & symmetric stretch (-NO₂) |
| ~1250 | C-F stretch |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to undergo selective transformations at its multiple functional groups, making it a powerful intermediate in multi-step syntheses.
Caption: Key synthetic transformations of the core molecule.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (SnCl₂ in HCl). This transformation yields 2-Amino-5-fluoro-3-methylbenzoic acid, a key precursor for building heterocyclic ring systems common in pharmaceuticals.
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be easily converted into esters or amides.[10] Esterification can be achieved under Fischer conditions (an alcohol with a catalytic amount of strong acid). Amidation typically proceeds via activation to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine.
-
Application in Drug Discovery: This molecular scaffold is highly relevant to modern drug development. For instance, the structurally related isomer, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, is a known intermediate in the synthesis of Rucaparib, a potent inhibitor of poly ADP-ribose polymerase (PARP) used in cancer therapy.[5] This highlights the utility of fluorinated nitrobenzoic acids in creating high-value, biologically active molecules.
Safety, Handling, and Storage
As a nitroaromatic carboxylic acid, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for a safety protocol.[11][12][13]
| Hazard Category | Precautionary Measures |
| Health Hazards | Causes skin and serious eye irritation.[13] May cause respiratory irritation.[12][13] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Handle only in a well-ventilated area or a chemical fume hood.[11][13] |
| Fire Hazards | Combustible solid. In case of fire, use CO₂, dry chemical powder, or alcohol-resistant foam.[14] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[14][15] |
| Handling and Storage | Avoid formation of dust and aerosols.[11] Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[3][13] |
| Accidental Release | Avoid generating dust. Moisten the spilled solid with a solvent like acetone and transfer to a sealed container for disposal.[16] |
Conclusion
This compound is more than a mere catalog chemical; it is a sophisticated synthetic intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactivity, governed by a strategic arrangement of functional groups, allows for controlled, sequential modifications. By understanding its synthesis, characterization, and chemical behavior as detailed in this guide, scientists can effectively leverage this building block to construct novel and complex molecules with potential therapeutic applications.
References
- Echemi. (n.d.). Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety Data Sheets.
- Google Patents. (2020). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
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Chemsrc. (n.d.). 3-Methyl-2-nitrobenzoic acid | CAS#:5437-38-7. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. Retrieved from [Link]
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BuyersGuideChem. (n.d.). Supplier CAS No 952479-96-8. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (1999). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
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MySkinRecipes. (n.d.). 5-Fluoro-3-methyl-2-nitrobenzoicacid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (2026). 3-Fluoro-5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 5-Fluoro-3-methyl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's architecture is paramount to harnessing its potential. 5-Fluoro-3-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a key building block in the synthesis of a variety of pharmacologically active compounds and novel materials. Its unique arrangement of electron-withdrawing and donating groups on the phenyl ring imparts specific reactivity and conformational properties that are of significant interest to the scientific community. This guide serves as a comprehensive technical resource on the molecular structure of this compound, offering insights into its synthesis, structural elucidation through spectroscopic methods, and its potential applications, thereby providing a solid foundation for researchers and developers in the field.
Chemical Identity and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. A summary of its key identifiers and properties is provided below.
| Property | Value | Source |
| CAS Number | 952479-96-8 | [MySkinRecipes, n.d.] |
| Molecular Formula | C₈H₆FNO₄ | [MySkinRecipes, n.d.] |
| Molecular Weight | 199.14 g/mol | [MySkinRecipes, n.d.] |
| IUPAC Name | This compound | [PubChem, n.d.] |
| Storage Temperature | 2-8°C | [MySkinRecipes, n.d.] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the electrophilic nitration of 5-fluoro-2-methylbenzoic acid.[1] This reaction is a cornerstone of aromatic chemistry, where the careful control of reagents and conditions is crucial for achieving high yield and purity of the desired isomer.
Synthesis Workflow
The synthesis process involves the reaction of 5-fluoro-2-methylbenzoic acid with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Nitration Reaction: Dissolve 5-fluoro-2-methylbenzoic acid in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Molecular Structure Elucidation
The precise molecular structure of this compound can be determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxylic carbon appearing at the most downfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ due to the carbonyl group of the carboxylic acid.
-
N-O Stretch: Two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.
-
C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹ indicating the presence of the carbon-fluorine bond.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 199, corresponding to its molecular weight.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[3] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile building block for creating complex molecular architectures.
Pharmaceutical Synthesis
The unique substitution pattern of this molecule makes it a precursor for the synthesis of bioactive compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group can be converted to esters or amides, and the fluorine atom can influence the pharmacokinetic properties of the final drug molecule.
Caption: Potential application areas of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
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MySkinRecipes. (n.d.). 5-Fluoro-3-methyl-2-nitrobenzoicacid. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5-Fluoro-3-methyl-2-nitrobenzoic acid
Introduction
5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly substituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds and advanced materials. The precise arrangement of its electron-withdrawing (fluoro and nitro) and electron-donating (methyl) groups on the benzoic acid framework creates a unique electronic and steric environment. A definitive structural elucidation is paramount for its application in drug discovery and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive analytical technique for this purpose.
This comprehensive technical guide provides a detailed protocol for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar complex small molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as follows:
Solubility Profile of 5-Fluoro-3-methyl-2-nitrobenzoic Acid in Common Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-3-methyl-2-nitrobenzoic acid, a compound of interest in pharmaceutical and agrochemical research. In the absence of extensive public solubility data for this specific molecule, this document outlines a predictive framework based on its structural attributes and provides detailed, field-proven methodologies for empirical determination. We delve into the theoretical underpinnings of its solubility in polar protic, polar aprotic, and non-polar organic solvents, explaining the causal mechanisms behind expected solubility behaviors. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, equipping them with the predictive insights and experimental protocols necessary to effectively work with this compound.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1][2] For a molecule like this compound, understanding its solubility is paramount for everything from initial in vitro screening assays to final formulation strategies. Poor solubility can lead to underestimated biological activity, unreliable dose-response curves, and significant challenges in achieving adequate bioavailability.[1][2]
This guide addresses the solubility of this compound by first analyzing its molecular structure to predict its behavior in various solvent classes. We then provide a robust, step-by-step protocol for determining its thermodynamic (equilibrium) solubility, which is considered the most reliable and consistent measurement.[3][4]
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The structure of this compound contains several functional groups that influence its overall polarity and its ability to interact with solvent molecules.
-
Carboxylic Acid (-COOH): This is the most dominant functional group for determining solubility. It is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This group imparts pH-dependent solubility; in basic solutions, it will deprotonate to form a highly soluble carboxylate salt.[6][7]
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. The presence of nitro groups generally decreases aqueous solubility but can enhance solubility in polar organic solvents.[8]
-
Fluoro (-F) and Methyl (-CH₃) Groups: The fluorine atom is electronegative, adding to the molecule's polarity, while the methyl group is non-polar. These substituents, along with the benzene ring, contribute to the molecule's lipophilic character.
Based on this structure, we can predict a solubility profile that favors polar organic solvents capable of hydrogen bonding and dipole-dipole interactions.
Predicted Solubility Hierarchy:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule. Polar protic solvents like methanol and ethanol are also expected to be effective due to their ability to form hydrogen bonds with the carboxylic acid and nitro groups.[9]
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.
-
Low to Negligible Solubility: Expected in non-polar solvents like hexane and toluene, which cannot effectively interact with the polar carboxylic acid and nitro functional groups.
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
To move from prediction to empirical data, the "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask method.[4][10] This technique measures the maximum concentration of a compound in a solvent when the solution is at equilibrium with an excess of the solid compound.[3] It is the most accurate and widely cited method for obtaining reliable solubility data.[4][10]
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[10][11] A common starting point is 2-5 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. While 24 hours is often adequate, poorly soluble compounds may require longer periods (48-72 hours).[2][3] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Use a syringe to draw the solution and pass it through a solvent-compatible filter (e.g., PTFE) to remove solid particles. Causality Note: This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.
-
-
Sample Dilution: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Data Presentation: A Predictive Solubility Table
While empirical data must be generated experimentally, the following table provides a predictive summary of the expected solubility of this compound in common organic solvents, categorized by solvent class. This serves as a hypothesis for experimental design.
| Solvent Class | Solvent Name | Polarity Index | Hydrogen Bonding | Predicted Solubility Category | Rationale for Prediction |
| Polar Protic | Methanol | 5.1 | Donor/Acceptor | High | Can form strong hydrogen bonds with the carboxylic acid and nitro groups. |
| Ethanol | 4.3 | Donor/Acceptor | High | Similar to methanol, effective at solvating through hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very High | High polarity and strong hydrogen bond acceptor capabilities can effectively solvate the entire molecule. |
| Acetone | 5.1 | Acceptor | Moderate to High | Good dipole-dipole interactions, but less effective at hydrogen bonding than protic solvents. | |
| Ethyl Acetate | 4.4 | Acceptor | Moderate | Intermediate polarity allows for some interaction with both polar and non-polar parts of the molecule. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | None | Low to Moderate | Can interact with the aromatic ring and methyl group, but poor solvation of the highly polar carboxylic acid. |
| Toluene | 2.4 | None | Low | Aromatic stacking may provide minimal solubility, but cannot solvate the polar functional groups. | |
| Hexane | 0.1 | None | Very Low / Insoluble | Lacks any effective mechanism to interact with and dissolve the polar functional groups of the compound. |
Conclusion for the Researcher
This technical guide establishes a scientifically grounded framework for understanding and determining the solubility of this compound. The analysis of its molecular structure strongly suggests a favorable solubility profile in polar organic solvents, particularly those capable of hydrogen bonding. For definitive, high-quality data, the equilibrium shake-flask method detailed herein is the recommended protocol.[4] Adherence to this self-validating system ensures the generation of reliable and reproducible thermodynamic solubility data, which is essential for making informed decisions in any research or development context.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
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Biorelevant.com. (n.d.). What is equilibrium solubility of a drug? Retrieved from [Link]
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Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. Available at: [Link]
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Alves, C., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Lund University Publications. Retrieved from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]
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Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Bergström, C. A., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]
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Wang, L., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity and Stability of 5-Fluoro-3-methyl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-methyl-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a nitro group, a fluorine atom, and a methyl group on a benzene ring imparts a complex and nuanced reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of this compound, drawing upon established principles of physical organic chemistry and available data on structurally related analogs. We will delve into the electronic and steric effects of the substituents, predict the compound's behavior in various chemical transformations, and offer insights into its handling and storage. This document is intended to serve as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . Its structure is characterized by a benzoic acid core with a fluorine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position.
| Property | Value | Source |
| CAS Number | 952479-96-8 | MySkinRecipes[1] |
| Molecular Formula | C₈H₆FNO₄ | MySkinRecipes[1] |
| Molecular Weight | 199.14 g/mol | MySkinRecipes[1] |
| Recommended Storage | 2-8°C | MySkinRecipes[1] |
The interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro and fluoro groups creates a unique electronic landscape on the aromatic ring, which dictates its reactivity.
Electronic and Steric Effects: A Predictive Analysis
The reactivity of this compound is governed by the cumulative electronic and steric influences of its substituents.
Acidity
The carboxylic acid functionality is significantly influenced by the other ring substituents. The nitro group, being a powerful electron-withdrawing group through both inductive and resonance effects, markedly increases the acidity of the benzoic acid.[2][3] The fluorine atom also contributes an inductive electron-withdrawing effect, further enhancing acidity. Conversely, the methyl group is weakly electron-donating.
A crucial factor is the "ortho effect," where a substituent at the position ortho to the carboxylic acid group sterically forces the -COOH group out of the plane of the benzene ring.[4][5][6] This disruption of resonance between the carboxyl group and the ring stabilizes the carboxylate anion, leading to a significant increase in acidity, regardless of the substituent's electronic nature.[4][6] In this compound, the nitro group is in the ortho position.
Based on these principles, we can predict that this compound will be a considerably stronger acid than benzoic acid (pKa ≈ 4.2). For comparison, the pKa of 2-nitrobenzoic acid is approximately 2.17.[7] The additional electron-withdrawing fluorine atom in the 5-position is expected to lower the pKa even further, making it a relatively strong organic acid.
Aromatic Ring Reactivity
The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the strongly deactivating nitro and carboxylic acid groups.[1][8] Any potential electrophilic attack would be directed by the weakly activating methyl group to the positions ortho and para to it (positions 2, 4, and 6). However, the existing substitution pattern and the overall deactivation make such reactions challenging.
Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atom, makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom itself is an excellent leaving group in SNAr reactions.[9][10]
Caption: Generalized mechanism for nucleophilic aromatic substitution on this compound.
Key Chemical Transformations
The diverse functional groups of this compound allow for a range of chemical modifications, making it a valuable synthetic intermediate.[1]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, yielding 2-amino-5-fluoro-3-methylbenzoic acid. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.[8][11]
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Carefully depressurize the vessel, filter the mixture through celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product.
Alternative Protocol: Metal-Acid Reduction
A common alternative involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[11]
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent will yield the corresponding ester. Thionyl chloride can also be used to first form the acid chloride, which then readily reacts with an alcohol.
-
Amidation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) followed by the addition of an amine will produce the corresponding amide.
Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, the fluorine atom is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to deprotonate the nucleophile if necessary.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling.
Thermal Stability
Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition can be exothermic. Studies on nitrobenzoic acid isomers have shown that they undergo thermal decomposition, with onset temperatures varying depending on the position of the nitro group. For instance, the peak decomposition temperatures for o-, m-, and p-nitrobenzoic acid are 196 °C, 181 °C, and 205 °C, respectively. The presence of a methyl group ortho to a nitro group can introduce unique decomposition pathways. It is recommended to handle this compound with caution at elevated temperatures and to perform thermal analysis (e.g., DSC, TGA) to determine its specific decomposition profile before large-scale use. The recommended storage temperature of 2-8°C suggests that the compound may have limited long-term stability at ambient temperatures.[1]
Photostability
Nitroaromatic compounds can be susceptible to photolytic degradation. Exposure to light, particularly UV radiation, may lead to decomposition. It is advisable to store this compound in amber vials or otherwise protected from light.
Chemical Stability
-
Hydrolytic Stability: The compound is expected to be stable under neutral and acidic aqueous conditions. However, under strongly basic conditions, the acidic proton of the carboxylic acid will be removed, forming the carboxylate salt.
-
Oxidative and Reductive Stability: The nitro group is susceptible to reduction, as discussed. The aromatic ring is generally resistant to oxidation due to its electron-deficient nature.
Conclusion
This compound is a highly functionalized molecule with a rich and predictable chemical reactivity. Its acidity is enhanced by the ortho-nitro group and the fluorine substituent. The molecule is primed for nucleophilic aromatic substitution at the fluorine-bearing carbon and for selective reduction of the nitro group. While generally stable under standard laboratory conditions, its potential for thermal and photolytic degradation necessitates careful handling and storage. This guide provides a solid foundation for researchers to explore and exploit the synthetic utility of this promising chemical entity in the pursuit of novel pharmaceuticals and advanced materials.
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A Researcher's Guide to the Spectroscopic Characterization of Fluoronitrobenzoic Acid Isomers
Abstract
The precise identification of fluoronitrobenzoic acid isomers is a critical analytical challenge in pharmaceutical development and chemical synthesis, where seemingly minor structural variations can lead to significant differences in biological activity and chemical reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of these isomers. Moving beyond a simple recitation of techniques, this guide delves into the causal relationships between isomeric structures and their unique spectral fingerprints, empowering researchers to make informed analytical decisions. We will explore the core principles and provide field-tested protocols for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR & Raman), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), enabling unambiguous isomer differentiation.
The Analytical Imperative: Why Isomer Differentiation Matters
Fluoronitrobenzoic acids are valuable building blocks in medicinal chemistry. The strategic placement of electron-withdrawing groups like fluorine and nitro substituents on the benzoic acid scaffold dramatically influences the molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability. Consequently, different isomers can exhibit vastly different pharmacological profiles and impurity profiles. An impurity of an undesired isomer can have significant implications for drug safety and efficacy. Therefore, robust and reliable analytical methods for the unambiguous identification and differentiation of these isomers are not just a matter of analytical rigor but a necessity for successful drug development and quality control.
There are ten possible positional isomers of fluoronitrobenzoic acid, each presenting a unique analytical puzzle. This guide will focus on a representative selection to illustrate the principles of spectroscopic differentiation.
Table 1: Representative Fluoronitrobenzoic Acid Isomers
| Isomer Name | Structure |
| 2-Fluoro-3-nitrobenzoic acid | O=C(O)c1cccc(=O)c1F |
| 4-Fluoro-2-nitrobenzoic acid | O=C(O)c1cc(F)ccc1=O |
| 2-Fluoro-5-nitrobenzoic acid | O=C(O)c1cc(=O)ccc1F |
| 3-Fluoro-4-nitrobenzoic acid | O=C(O)c1ccc(=O)c(F)c1 |
| 4-Fluoro-3-nitrobenzoic acid | O=C(O)c1ccc(F)c(=O)c1 |
| 5-Fluoro-2-nitrobenzoic acid | O=C(O)c1cc(F)ccc1=O |
A Multi-Spectroscopic Approach for Definitive Characterization
No single technique provides a complete picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for irrefutable isomer identification. The following workflow illustrates a logical progression for characterization.
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic Acid
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid, a pivotal intermediate in the development of pharmaceutical agents, including the Poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib.[1] The protocol outlines the nitration of 5-fluoro-2-methylbenzoic acid via electrophilic aromatic substitution. We delve into the mechanistic underpinnings of the reaction, emphasizing the directing effects of the substituents that govern the regioselectivity. A step-by-step experimental procedure, critical safety protocols for handling nitrating agents, and methods for product isolation and purification are presented. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Scientific Principles
The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and development. This compound is a valuable building block whose synthesis requires precise control over regiochemistry. The transformation from 5-fluoro-2-methylbenzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically nitration.
The Mechanism of Nitration
The core of this synthesis involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically accomplished by reacting concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid, which acts as a catalyst.[2][3] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[4]
Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the electron-rich π-system of the benzene ring of the starting material. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture, such as HSO₄⁻ or water, then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[2][5]
Regioselectivity: The Role of Substituent Effects
The starting material, 5-fluoro-2-methylbenzoic acid, possesses three distinct substituents on the aromatic ring, each influencing the position of the incoming nitro group.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and is a meta-director.[3][6]
-
Methyl (-CH₃): This is an electron-donating group, acting as an ortho, para-director.
-
Fluorine (-F): While inductively electron-withdrawing, fluorine is an ortho, para-director due to the donation of a lone pair of electrons through resonance.
The desired product requires the nitration to occur at the C3 position. This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The combined influence of these groups strongly favors substitution at C3. To ensure high selectivity and yield, forcing conditions, such as the use of fuming nitric acid and concentrated sulfuric acid or oleum, are often employed to overcome the overall deactivation of the ring by the -COOH and -F groups.[1]
Experimental Protocol
This protocol is based on established laboratory procedures for the nitration of substituted benzoic acids.[1][7][8]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-2-methylbenzoic acid | ≥98% | Standard Chemical Supplier |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Standard Chemical Supplier |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Standard Chemical Supplier |
| Crushed Ice | N/A | Laboratory Supply |
| Deionized Water | N/A | Laboratory Supply |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |
| Sodium Sulfate (Anhydrous) | ACS Grade | Standard Chemical Supplier |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
Workflow Diagram
Caption: High-level experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (70 mL).
-
Dissolution: Begin stirring and cool the sulfuric acid to approximately 10-15 °C in an ice bath. Slowly and portion-wise, add 5-fluoro-2-methylbenzoic acid (8.0 g, 52.0 mmol).
-
Cooling: Once the starting material is fully dissolved, cool the flask to between -5 °C and 0 °C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (6.0 g, ~4.3 mL, 62.4 mmol) to concentrated sulfuric acid (6 mL). This should be done slowly in an ice bath.
-
Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over a period of approximately 1.5 hours, ensuring the internal temperature does not rise above 0 °C.[7][8]
-
Stirring: After the addition is complete, continue to stir the reaction mixture at -5 to 0 °C for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[7][8]
-
Quenching: In a separate large beaker (1 L), prepare a slurry of crushed ice and water (approx. 500 g). With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.[7][9] A precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The crude 5-fluoro-2-methyl-3-nitrobenzoic acid is typically obtained as a white to pale yellow solid.[7] For many subsequent steps, this crude product may be of sufficient purity. If further purification is needed, recrystallization can be performed.
Safety and Hazard Management
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.
-
Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[10][11] They can cause severe chemical burns upon contact with skin and eyes and are destructive to mucous membranes. All manipulations must be conducted within a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[10]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[5][12] Poor temperature control can lead to a thermal runaway, resulting in rapid gas evolution and a potential explosion.[13] Never add the nitrating mixture quickly, and ensure the cooling bath is maintained effectively throughout the addition.
-
Quenching: The quenching of the reaction mixture in water is also highly exothermic due to the dilution of the concentrated sulfuric acid. Pour the acid mixture slowly onto a large volume of ice with good stirring to dissipate the heat effectively.[9]
-
Spill and Waste: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available. All acidic waste must be neutralized carefully before disposal according to institutional guidelines.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic aromatic nitration.
Conclusion
The protocol described herein provides a reliable and robust method for the synthesis of this compound. By understanding the underlying chemical principles of electrophilic aromatic substitution and adhering strictly to the detailed procedural and safety guidelines, researchers can effectively produce this key pharmaceutical intermediate with good yield and high regioselectivity. The importance of meticulous temperature control and careful handling of corrosive reagents cannot be overstated in ensuring a successful and safe outcome.
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Detailed Protocol for the Nitration of Fluorinated Aromatic Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nitration of fluorinated aromatic compounds, a cornerstone reaction in the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and materials science sectors. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, emphasize critical safety protocols, and provide detailed, field-tested methodologies.
Part 1: The Underlying Chemistry: Mechanism and Regioselectivity
The introduction of a nitro group (—NO₂) onto a fluorinated aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). Understanding the mechanism is paramount to controlling the reaction and predicting its outcome.
The Core Mechanism: Electrophilic Aromatic Substitution (EAS)
The nitration process universally follows a three-step mechanism. The most common method employs a mixture of concentrated nitric and sulfuric acids, often called "mixed acid," to generate the potent electrophile, the nitronium ion (NO₂⁺).[1][2][3]
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[4][5][6]
-
Nucleophilic Attack: The π-electron system of the fluorinated aromatic ring attacks the nitronium ion. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7]
-
Deprotonation: A weak base in the mixture, such as the hydrogen sulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final nitro-fluoroaromatic product.[5][6]
Caption: General Mechanism of Electrophilic Aromatic Nitration.
The Influence of Fluorine: A Duality of Effects
The fluorine substituent exerts two opposing electronic effects on the aromatic ring, which critically influences both reaction rate and the position of nitration (regioselectivity).
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond framework. This deactivates the ring, making it less nucleophilic and causing the nitration of fluorobenzene to be slower than that of benzene itself.[8][9]
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the carbons ortho and para to the fluorine atom.[8]
Although both effects are at play, the powerful inductive effect dominates, leading to overall deactivation. However, the resonance effect governs the regioselectivity, directing the incoming nitro group to the ortho and para positions. The para-substituted product is often the major isomer due to the strong inductive withdrawal at the nearby ortho positions and potential steric hindrance.[8] For example, in the nitration of fluorobenzene, the para/ortho ratio is significantly higher than for chlorobenzene, because fluorine's stronger inductive effect deactivates the ortho position more severely.[8]
Part 2: Safety First: Managing the Hazards of Nitration
Nitration reactions are notoriously hazardous and demand rigorous safety protocols. The primary risks stem from their highly exothermic nature and the corrosive, toxic materials involved.[10][11]
Inherent Risks
-
Thermal Runaway: Nitrations generate significant heat. Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, which can cause violent decomposition or explosion.[11][12]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[13][14]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx), which can be produced as byproducts, are highly toxic upon inhalation.[12][14]
Essential Safety Protocols
All nitration procedures must be conducted with strict adherence to the following safety measures:
Caption: Critical Safety Workflow for Nitration Reactions.
Part 3: Experimental Protocols
The following protocols are provided as detailed guides. Always perform a thorough risk assessment and adapt the procedure to your specific substrate and scale.
Protocol 1: Classic Mixed-Acid Nitration of Fluorobenzene
This protocol describes a standard laboratory-scale procedure for the mononitration of fluorobenzene, which is expected to yield a mixture of 2-nitrofluorobenzene and 4-nitrofluorobenzene, with the latter being the major product.
Materials:
-
Fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stir bar, dropping funnel, and thermometer in a fume hood. Ensure an ice bath is ready.[11]
-
Acid Mixture: In the flask, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C using the ice bath.
-
Substrate Addition: Slowly add fluorobenzene (1.0 equivalent) to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture to the dropping funnel. Add it dropwise to the solution of fluorobenzene in sulfuric acid over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using TLC or HPLC.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate (the crude product) may form.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The isomers can be separated by column chromatography or fractional distillation.
Protocol 2: Batch Nitration of p-Difluorobenzene
This protocol is adapted from a literature procedure for the synthesis of 2,5-difluoronitrobenzene.[16]
Materials:
-
p-Difluorobenzene (1.0 mol, 114 g)
-
Fuming Nitric Acid (1.1 mol, 73 g)
-
Concentrated Sulfuric Acid (98%) (2.0 mol, 200 g)
-
Ice-water
Procedure:
-
Setup: Place p-difluorobenzene in a 1-L glass vessel equipped with a mechanical stirrer and thermometer, immersed in an ice-water bath.
-
Nitrating Mixture: In a separate flask, prepare the mixed acid by combining fuming nitric acid and concentrated sulfuric acid at room temperature.
-
Reaction: Cool the p-difluorobenzene to 10 °C. Slowly add the mixed acid to the stirring p-difluorobenzene. Maintain the reaction temperature below 15 °C during the addition. [16]
-
Stirring: After the addition is complete, continue to stir the mixture vigorously for another hour.[16]
-
Quenching: Pour the reaction mixture into a large ice-water bath to quench the reaction, ensuring the temperature of the quench mixture stays below 10 °C.[16]
-
Workup & Purification: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent, followed by washing and solvent removal as described in Protocol 1.
Caption: General Experimental Workflow for Nitration.
Part 4: Data Presentation and Analysis
Table 1: Typical Reaction Conditions and Regioselectivity for Fluorinated Aromatics
| Substrate | Nitrating Agent | Temp (°C) | Major Product(s) | Typical Yield | Reference(s) |
| Fluorobenzene | HNO₃ / H₂SO₄ | 0-10 | 4-Nitrofluorobenzene (~85-90%)2-Nitrofluorobenzene (~10-15%) | >90% | [8],[9] |
| p-Difluorobenzene | Fuming HNO₃ / H₂SO₄ | <15 | 2,5-Difluoronitrobenzene | ~80% (Batch) ~98% (Flow) | [16],[17] |
| 1,2-Difluorobenzene | HNO₃ / H₂SO₄ | 50 | 4-Nitro-1,2-difluorobenzene | 72-98% | [18] |
Analytical Monitoring and Characterization
-
Reaction Monitoring: The progress of the nitration can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][19] These techniques allow for the visualization of the consumption of the starting material and the appearance of the product spots/peaks.
-
Product Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques.
-
Chromatography: Gas Chromatography (GC) and HPLC are excellent for determining the purity and the ratio of different isomers.[19]
-
Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectroscopy is invaluable for structural elucidation. Infrared (IR) spectroscopy can confirm the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
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In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? (2017). Chemistry Stack Exchange. [Link]
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Aromatic Substitution. 43. Perfluorinated Resinsulfonic Acid Catalyzed Nitration of Aromatics. (n.d.). Datapdf. [Link]
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Electrophilic Aromatic Nitration. (2011). YouTube. [Link]
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Scheme 5. Nitration of p-difluorobenzene. (n.d.). ResearchGate. [Link]
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Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. [Link]
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Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. [Link]
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Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. (2023). ACS Publications. [Link]
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Application Notes & Protocols: 5-Fluoro-3-methyl-2-nitrobenzoic acid as a Versatile Synthetic Intermediate
Abstract
5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a carboxylic acid for amide coupling, a nitro group for reduction to a versatile amine, and fluorine and methyl groups for modulating physicochemical properties—makes it an invaluable intermediate in the development of pharmaceuticals and advanced materials. This guide provides an in-depth exploration of its properties, core reactivity, and detailed protocols for its application in key synthetic transformations, particularly in the synthesis of bioactive molecules like kinase inhibitors.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety requirements is paramount before utilizing any chemical intermediate. This compound is a solid at room temperature and requires careful handling due to its potential irritant properties.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 952479-96-8 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety & Handling:
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures : Use in a well-ventilated area.[2] Wear protective gloves, eye protection, and face protection.[2] Avoid breathing dust, fumes, or vapors.[2]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[2] If on skin, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[2]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electronic interplay between the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, and the electron-donating methyl (-CH₃) group, dictates the molecule's behavior in chemical reactions.
-
Carboxylic Acid (-COOH): This group is the primary handle for forming amide bonds, which are ubiquitous in pharmaceuticals. Activation with a coupling reagent is necessary to convert the hydroxyl into a good leaving group, facilitating nucleophilic attack by an amine.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but is, more importantly, a synthetic precursor to an aniline. The reduction of the nitro group to an amine is a pivotal transformation, unlocking a new suite of reactions, such as diazotization or further amide couplings.[3][4] This conversion dramatically shifts the electronic properties of the ring, as the resulting amino group (-NH₂) is strongly electron-donating.[4]
-
Fluorine (-F) and Methyl (-CH₃) Groups: These substituents are crucial for "tuning" the properties of the final molecule. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[5][6] The methyl group can provide steric bulk and influence the conformation of the molecule.
Below is a diagram illustrating the key reactive sites and their potential transformations.
Caption: Key reactive sites and transformations of the intermediate.
Key Synthetic Transformations & Protocols
This section details validated protocols for two fundamental transformations: the reduction of the nitro group and the coupling of the carboxylic acid to form an amide. These reactions are cornerstones for elaborating the core structure into more complex target molecules.
3.1 Protocol: Reduction of the Nitro Group to an Aniline
The conversion of the nitro group to an amine is arguably the most critical step in unlocking the potential of this intermediate. Catalytic hydrogenation is a clean and efficient method for this purpose.[3]
Reaction Scheme: this compound → 2-Amino-5-fluoro-3-methylbenzoic acid
Table 2: Reagents and Materials for Nitro Reduction
| Reagent/Material | Quantity | Purpose |
| This compound | 1.0 eq | Starting Material |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |
| Methanol (MeOH) or Ethanol (EtOH) | Solvent | Reaction Medium |
| Hydrogen Gas (H₂) | 1-4 atm | Reducing Agent |
| Celite® | As needed | Filtration Aid |
Step-by-Step Protocol:
-
Vessel Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in an appropriate volume of methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%). Causality Note: Pd/C can be pyrophoric, especially when dry. Handling it as a slurry or under an inert atmosphere minimizes the risk of fire.
-
Hydrogenation: Seal the vessel, purge it with inert gas to remove all oxygen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-fluoro-3-methylbenzoic acid. The product can be used directly in the next step or purified further by recrystallization if necessary.
3.2 Protocol: Amide Bond Formation via HATU Coupling
Amide bond formation is a cornerstone of drug discovery. Using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable method for coupling the carboxylic acid with a primary or secondary amine.[7][8]
Reaction Scheme: this compound + R-NH₂ → 5-Fluoro-N-(R)-3-methyl-2-nitrobenzamide
Table 3: Reagents and Materials for Amide Coupling
| Reagent/Material | Quantity | Purpose |
| This compound | 1.0 eq | Starting Material |
| Amine (R-NH₂) | 1.1-1.2 eq | Nucleophile |
| HATU | 1.2 eq | Coupling Reagent |
| Diisopropylethylamine (DIPEA) | 2.0-3.0 eq | Organic Base |
| Dimethylformamide (DMF) | Solvent | Reaction Medium |
| Ethyl Acetate (EtOAc) & Water | Solvents | Extraction |
| Brine | As needed | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture in an ice bath (0 °C) and add DIPEA (2.5 eq) dropwise. Causality Note: The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct, driving the reaction forward. Adding it at 0 °C helps control any potential exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual DMF and DIPEA salts, while the brine wash helps to break up emulsions and remove the last traces of water.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel column chromatography.
Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
The true power of this compound is realized in multi-step syntheses. A common application is the construction of heterocyclic scaffolds used in kinase inhibitors, which are a major class of anti-cancer drugs.[5][9] For example, this intermediate is a precursor for compounds targeting Bruton's tyrosine kinase (BTK), which is implicated in autoimmune diseases.[10]
The following workflow demonstrates the synthesis of a key quinazolinone intermediate, a privileged scaffold in medicinal chemistry.
Caption: Workflow for synthesizing a quinazolinone kinase inhibitor core.
This sequence first builds out a side chain via amide coupling , then performs the nitro reduction to unmask the amine, which can then undergo an intramolecular cyclization to form the bicyclic quinazolinone ring system. This scaffold can then be further functionalized to create a library of potential drug candidates.
Conclusion and Future Outlook
This compound is a strategically designed synthetic intermediate that offers chemists multiple handles for molecular elaboration. The protocols detailed herein for nitro reduction and amide coupling represent robust and reproducible methods for accessing key downstream products. Its demonstrated utility in the synthesis of complex heterocyclic systems, such as kinase inhibitor scaffolds, underscores its importance for professionals in drug discovery and development. Future applications will likely see this building block incorporated into automated synthesis platforms and used to explore novel chemical spaces for treating a wide range of diseases.
References
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
MySkinRecipes. 5-Fluoro-3-methyl-2-nitrobenzoicacid. Available from: [Link]
- Google Patents. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. Available from: [Link]
-
Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Available from: [Link]
-
Chinachemnet. China 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester 697739-03-0. Available from: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available from: [Link]
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PubMed. Discovery of ... (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) .... Available from: [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]
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National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Available from: [Link]
-
Quora. Which is more acidic, 2-methyl benzoic acid or 2-nitro benzoic acid, and why?. Available from: [Link]
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- 10. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Fluoro-2-methyl-3-nitrobenzoic Acid in the Synthesis of Potent PARP Inhibitors
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document details the critical role of fluorinated nitrobenzoic acids, specifically 5-Fluoro-2-methyl-3-nitrobenzoic acid, as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. While the user specified "5-Fluoro-3-methyl-2-nitrobenzoic acid," our comprehensive review of synthetic routes for major PARP inhibitors indicates that the regioisomer, 5-Fluoro-2-methyl-3-nitrobenzoic acid , and its corresponding methyl ester are the pivotal intermediates, particularly in the manufacturing of Rucaparib. This guide will focus on this validated application, providing in-depth protocols, mechanistic insights, and process optimization data for researchers in oncology and medicinal chemistry.
Introduction: The Clinical Significance of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are central to the cellular DNA damage response (DDR). PARP-1, in particular, detects single-strand breaks (SSBs) in DNA and initiates their repair through the Base Excision Repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, causing double-strand breaks (DSBs) that cannot be repaired, ultimately resulting in cell death. This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor therapy.[1][2]
Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for treating various cancers, most notably ovarian and breast cancers with germline BRCA mutations.[1][3][4] The robust and scalable synthesis of these complex molecules is a subject of intense research, where the choice of starting materials profoundly impacts yield, purity, and manufacturing costs.
The Role of 5-Fluoro-2-methyl-3-nitrobenzoic Acid in Rucaparib Synthesis
5-Fluoro-2-methyl-3-nitrobenzoic acid serves as a crucial building block for the tricyclic indole core of Rucaparib. Its carefully positioned functional groups—the carboxylic acid, nitro group, and fluorine atom—are strategically exploited throughout the synthetic sequence.
The synthesis typically begins with the nitration of 5-fluoro-2-methylbenzoic acid. Early methods for this reaction were plagued by low yields and the formation of multiple regioisomers.[5] Process development research has demonstrated that the use of a stronger nitrating mixture, specifically fuming nitric acid in the presence of oleum (fuming sulfuric acid), significantly improves both the yield and purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid.[5] This improvement is attributed to the enhanced generation of the nitronium ion (NO₂⁺) and precise control over the reaction conditions, which favors nitration at the C3 position, ortho to the methyl group and meta to the fluorine and carboxyl groups.
Following nitration, the acid is typically converted to its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate , to facilitate subsequent reactions.[4][6] This intermediate is then elaborated through a series of steps, including condensation and reductive cyclization, to construct the indole scaffold of Rucaparib.[4]
Synthetic Workflow Overview
The general pathway from the starting benzoic acid to the core of a PARP inhibitor is a multi-step process requiring precise control over each transformation.
Caption: Synthetic workflow for Rucaparib synthesis.
Detailed Protocols and Methodologies
Protocol 1: Optimized Nitration of 5-Fluoro-2-methylbenzoic Acid
This protocol is based on improved methods designed to maximize yield and regioselectivity.[5][6]
Objective: To synthesize 5-Fluoro-2-methyl-3-nitrobenzoic acid with high purity.
Materials:
-
5-Fluoro-2-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oleum (20-30% SO₃)
-
Fuming Nitric Acid (HNO₃)
-
Ice water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, cool concentrated sulfuric acid to -5 to 0°C.
-
Slowly add 5-fluoro-2-methylbenzoic acid portion-wise, ensuring the temperature remains below 5°C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to oleum while cooling.
-
Add the nitrating mixture dropwise to the solution from step 2 over 1.5-2 hours, maintaining the reaction temperature at -5 to 0°C.
-
After the addition is complete, stir the mixture at this temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
Dissolve the crude solid in Ethyl Acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-fluoro-2-methyl-3-nitrobenzoic acid as a solid.
Expected Outcome: This method has been reported to produce a colorless product with high yield and a low content of undesired dinitro derivatives compared to methods using only concentrated acids.[5]
Protocol 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate
Objective: To convert the synthesized acid into its methyl ester for subsequent steps.
Materials:
-
5-Fluoro-2-methyl-3-nitrobenzoic acid
-
Dry Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) or concentrated H₂SO₄ as a catalyst
-
Ice water
Procedure:
-
Dissolve 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol and cool the solution to 0°C.[6]
-
Slowly add thionyl chloride dropwise to the cooled solution. An alternative is to use a catalytic amount of concentrated sulfuric acid.
-
After addition, heat the mixture to reflux and maintain for 4-16 hours, monitoring for completion by TLC.[6]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Pour the residue slowly into ice water with stirring to precipitate the product.
-
Collect the solid product by filtration and dry to obtain methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Quantitative Data Summary
The choice of reagents and conditions has a significant impact on the efficiency of the synthesis. The table below summarizes reported yields for the initial steps in the synthesis of Rucaparib precursors.
| Reaction Step | Starting Material | Reagents | Reported Yield | Purity/Observations | Source |
| Nitration & Esterification | 5-Fluoro-2-methylbenzoic acid | Conc. H₂SO₄, Conc. HNO₃ then MeOH | 52% (for two steps) | Brown solid | [5] |
| Nitration | 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃, Conc. H₂SO₄ | 45.1% | Mixture of regioisomers | [5] |
| Optimized Nitration | 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃, Oleum | Significantly Higher | Colorless product, low dinitro content | [5] |
| Indole Formation | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 1. DMF-DMA 2. Hydrogenation | 97% (enamine), 81% (indole) | - | [4] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Understanding the biological pathway is crucial for appreciating the therapeutic target of the synthesized molecules. PARP inhibitors function by blocking the catalytic activity of PARP enzymes, which prevents the repair of DNA single-strand breaks.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
In cells with BRCA mutations, the homologous recombination (HR) pathway for repairing DSBs is defective. When a PARP inhibitor is introduced, SSBs are not repaired, leading to the formation of DSBs during DNA replication. The cell's inability to repair these DSBs via HR results in genomic instability and apoptosis, selectively killing the cancer cells.[1]
Conclusion and Future Perspectives
5-Fluoro-2-methyl-3-nitrobenzoic acid is a non-negotiable starting material for the efficient and scalable synthesis of the PARP inhibitor Rucaparib. Optimized protocols for its preparation via regioselective nitration are crucial for ensuring high purity and yield, which directly impacts the economic viability of large-scale drug manufacturing. The principles discussed here—strategic functional group placement and reaction optimization—are broadly applicable in medicinal chemistry for the synthesis of other complex heterocyclic drugs. Continued research into more atom-economical and environmentally benign synthetic routes remains a key objective in pharmaceutical process development.[7]
References
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (US11001552B2).
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega. [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017). Organic Process Research & Development. [Link]
- Preparation method of olaparib. (CN105985294B).
-
A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2018). Green Chemistry. [Link]
- Processes for preparing olaparib. (US20180057464A1).
- Processes for preparing olaparib. (WO2018038680A1).
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (2018). Organic Process Research & Development. [Link]
-
Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (2020). Nuclear Medicine and Biology. [Link]
-
Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4: biological evaluation of imidazobenzodiazepines as potent PARP-1 inhibitors for treatment of ischemic injuries. (2003). Bioorganic & Medicinal Chemistry. [Link]
-
Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2020). Molecules. [Link]
-
Talazoparib, BMN 673. New Drug Approvals. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016). Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry. [Link]
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Application Note: High-Purity Isolation of 5-Fluoro-3-methyl-2-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and active pharmaceutical ingredient (API) development.
Abstract and Strategic Importance
5-Fluoro-3-methyl-2-nitrobenzoic acid is a critical substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex pharmaceutical agents. Its molecular architecture is particularly relevant in the development of targeted therapies, including its role as an intermediate for PARP inhibitors like Rucaparib.[1] The presence of impurities, particularly positional isomers and dinitro byproducts arising from its synthesis, can critically impede downstream reactions, reduce yields, and introduce difficult-to-remove contaminants in the final API.
This document provides a comprehensive guide to the purification of crude this compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern the choice of methodology. This application note details three primary purification strategies:
-
Recrystallization: For scalable, cost-effective purification.
-
Silica Gel Column Chromatography: For high-resolution separation of closely related isomers.
-
Acid-Base Extraction: A robust workup and preliminary purification technique.
Each protocol is designed as a self-validating system, incorporating in-process controls and post-purification analysis to ensure the target purity is achieved.
Understanding the Impurity Profile
The most common synthetic route to this compound is the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of nitric and sulfuric acid.[1][2] This electrophilic aromatic substitution reaction, while effective, can generate a profile of structurally similar impurities.
Common Impurities Include:
-
Positional Isomers: Nitration at alternative positions on the aromatic ring.
-
Dinitro Derivatives: Over-nitration of the starting material or product.[1]
-
Unreacted Starting Material: Incomplete reaction conversion.
-
Residual Acids: Strong acids (H₂SO₄, HNO₃) from the synthesis.
The physicochemical similarities between these impurities and the target compound, particularly the isomers, make purification a non-trivial challenge that requires carefully selected methodologies.[3]
Purification Methodologies & Protocols
Method 1: Recrystallization
Principle of Operation: Recrystallization is a technique based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will fully dissolve the crude material at an elevated temperature while allowing only the high-purity target compound to crystallize upon controlled cooling, leaving impurities behind in the mother liquor.
Protocol: Recrystallization from Ethanol-Water System
-
Solvent Selection: Place a small amount of crude material in test tubes with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water). An ethanol-water mixture is often effective for this class of compound.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum volume of hot ethanol required to achieve complete dissolution with stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol-water solution to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Purity Verification: Assess purity via melting point determination and High-Performance Liquid Chromatography (HPLC) analysis.[4] A sharp melting point close to the literature value indicates high purity.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Method 2: Flash Column Chromatography
Principle of Operation: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are carried along more quickly by the mobile phase. The carboxylic acid, nitro, and fluoro groups give the target molecule significant polarity, which dictates the choice of eluent.
Protocol: Silica Gel Column Chromatography
-
Eluent Selection (TLC Analysis): Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and elute with various solvent systems. A good system (e.g., petroleum ether:ethyl acetate with 1% acetic acid) should provide a retention factor (Rf) for the target compound of ~0.3-0.4 and show clear separation from impurities. The addition of acetic acid helps to prevent peak tailing of the carboxylic acid on the silica.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, applying gentle positive pressure. Collect fractions continuously in test tubes.
-
Fraction Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying & Purity Check: Dry the resulting solid under vacuum. Confirm the purity using HPLC and NMR spectroscopy.[6]
Workflow for Column Chromatography
Caption: Workflow for high-purity isolation using flash column chromatography.
Method 3: Acid-Base Extraction
Principle of Operation: This liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group. The target compound is deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.
Protocol: Extractive Purification
-
Dissolution: Dissolve the crude product in an immiscible organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Layer Separation: Allow the layers to separate. The deprotonated this compound sodium salt will be in the upper aqueous layer. Drain and save the aqueous layer.
-
Organic Wash: Wash the collected aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), checked with pH paper. The purified product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water to remove residual salts and acid, then dry thoroughly under vacuum.
Comparative Summary and Purity Analysis
The choice of purification method depends on the scale of the synthesis and the required final purity.
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential Solubility | Highly scalable, cost-effective, can yield very high-purity material. | Yield losses in mother liquor; may not remove isomers with very similar solubility. | Large-scale purification where key impurities have different solubility profiles. |
| Column Chromatography | Differential Adsorption | Excellent for separating closely related isomers; provides very high purity. | Less scalable, solvent-intensive, more time-consuming. | Small to medium scale when isomeric purity is the primary concern. |
| Acid-Base Extraction | Acidity Differential | Excellent for removing neutral and basic impurities; fast and effective workup. | Does not separate acidic impurities (e.g., other isomeric acids). | Initial workup of the crude reaction mixture before final purification. |
Final Purity Assessment should always be conducted using a combination of orthogonal analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a standard starting point.[3][7]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can identify impurities if they are present at sufficient levels (>1%).
-
Melting Point: A sharp melting range indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[4]
By applying these detailed protocols and understanding the principles behind them, researchers can confidently and reproducibly obtain high-purity this compound, ensuring success in subsequent synthetic endeavors.
References
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- ChemicalBook. (2025).
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Guidechem. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 5-Fluoro-2-nitrobenzoic acid synthesis.
- BenchChem. (2025). A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid.
- CDC Stacks. (n.d.).
- ChemicalBook. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis.
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Application Note: Advanced Recrystallization Techniques for Fluoronitrobenzoic Acids
Abstract: This guide provides a comprehensive overview of advanced recrystallization techniques tailored for the purification of fluoronitrobenzoic acids. These compounds are pivotal building blocks in medicinal chemistry and materials science, where high purity is paramount for predictable downstream outcomes. This document moves beyond standard protocols to explain the causal chemistry behind procedural choices, offering researchers, scientists, and drug development professionals a robust framework for optimizing purification, troubleshooting common challenges, and ensuring the integrity of their materials.
Introduction: The Purification Imperative
Fluoronitrobenzoic acids are a class of compounds characterized by three influential functional groups: a carboxylic acid, a deactivating nitro group, and an electronegative fluorine atom. This unique combination imparts significant polarity and specific chemical reactivity, making them valuable synthons. However, their synthesis, often via nitration of fluorobenzoic acid, can result in isomeric mixtures and colored byproducts that are challenging to separate due to similar physical properties.[1]
Effective purification is therefore not a trivial step but a critical process that dictates the success of subsequent reactions. Recrystallization, a technique that leverages differences in solubility, remains the most powerful and scalable method for achieving the high purity required for pharmaceutical applications.[2] This guide details the principles and protocols necessary to master this technique for this specific class of compounds.
Foundational Principles: Strategic Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3][4] This differential is the driving force for crystal formation and high recovery yield.
For fluoronitrobenzoic acids, the "like dissolves like" principle is a primary guide.[3] The presence of the polar nitro and carboxylic acid groups suggests that polar solvents are excellent starting points.[3]
Table 1: Solvent Selection Guide for Fluoronitrobenzoic Acids
| Solvent | Boiling Point (°C) | Polarity Index | Suitability & Rationale |
| Water | 100 | 10.2 | Good (often as co-solvent). Poor solubility at room temperature, but increases significantly when hot.[5] Excellent "anti-solvent" in mixed systems with alcohols. |
| Ethanol | 78 | 4.3 | Excellent. Good solvating power for the polar functional groups, especially when hot.[6] Often used in combination with water to fine-tune solubility. |
| Methanol | 65 | 5.1 | Very Good. Similar to ethanol but with a lower boiling point, which can be advantageous. Solubility of nitrobenzoic acids is typically high in methanol.[6] |
| Isopropanol | 82 | 3.9 | Good. A slightly less polar alternative to ethanol, useful for compounds that are too soluble in ethanol. |
| Ethyl Acetate | 77 | 4.4 | Moderate. Can be effective, but the ester group may have less affinity for the carboxylic acid compared to protic solvents.[7] |
| Toluene | 111 | 2.4 | Poor (as a single solvent). Generally too non-polar to effectively dissolve these compounds, but can be used in mixed-solvent systems or for specific impurities.[6][8] |
| Acetic Acid | 118 | 6.2 | Specialized Use. Its acidic nature can suppress the ionization of the carboxylic acid, altering solubility. Useful for compounds prone to salt formation. |
Core Recrystallization Protocols
The following protocols provide step-by-step methodologies for the most common and effective recrystallization scenarios.
Protocol 2.1: Single-Solvent Recrystallization
This is the most direct method and should be the first approach if a suitable single solvent is identified. Ethanol or methanol are excellent candidates.
Methodology:
-
Dissolution: Place the crude fluoronitrobenzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry.[9]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves. Causality: Using the minimum amount of boiling solvent is critical to ensure the solution is saturated upon cooling, maximizing crystal yield.[3][10]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to selectively incorporate the target molecule while excluding impurities.[4][11]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent. Causality: Using cold solvent removes soluble impurities adhering to the crystal surfaces without significantly re-dissolving the product.[3]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Workflow for Single-Solvent & Hot Filtration Recrystallization
Caption: General workflow for purification, including the decision point for hot filtration.
Protocol 2.2: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is employed when no single solvent meets the ideal criteria. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[3] The ethanol/water system is highly effective for fluoronitrobenzoic acids.[1]
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Re-solubilization: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[12] Causality: This step ensures the solution is perfectly saturated at the boiling point, preventing premature precipitation and oiling out.
-
Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Protocol.
Protocol 2.3: Decolorization with Activated Charcoal
Nitration reactions can produce dark, tarry byproducts.[1] Activated charcoal has a high surface area and can effectively adsorb these colored, high-molecular-weight impurities.
Methodology:
-
Dissolution: Dissolve the crude solid in a suitable hot solvent as described above.
-
Charcoal Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Heating: Return the flask to the heat and gently boil for 5-10 minutes, allowing the charcoal to adsorb the impurities.
-
Hot Filtration: While the solution is still boiling, perform a hot gravity filtration to remove the charcoal.[13] Causality: This step must be done quickly with pre-heated equipment (funnel, filter flask) to prevent the desired compound from crystallizing prematurely in the funnel.[3]
-
Crystallization: Proceed with cooling the clarified filtrate as described in Protocol 2.1.
Advanced Technique: Acid-Base Crystallization
This powerful method exploits the acidic nature of the carboxylic acid group and is exceptionally effective at removing neutral or basic impurities. The principle is to convert the water-insoluble acid into a water-soluble salt, remove insoluble impurities via filtration, and then regenerate the pure, insoluble acid. A similar method is documented for the purification of p-fluorobenzoic acid.[14]
Workflow for Acid-Base Crystallization
Caption: Step-by-step workflow for purification via acid-base manipulation.
Methodology:
-
Basification: Suspend the crude acid in water. Slowly add a dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate) with stirring until the solid dissolves completely and the solution is slightly basic.
-
Filtration: If any solid impurities remain (these would be base-insoluble), filter them off by gravity or vacuum filtration.
-
Acidification: Cool the clear filtrate in an ice bath. Slowly add a strong acid (e.g., 2M hydrochloric acid) dropwise with stirring. The pure fluoronitrobenzoic acid will precipitate out as the solution becomes acidic.
-
Isolation: Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the pure solid by vacuum filtration, wash with ice-cold water, and dry.
Troubleshooting and Optimization
Even with well-designed protocols, challenges can arise. The following table provides solutions to common problems encountered during the recrystallization of nitroaromatic compounds.
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (product separates as a liquid) | 1. Melting point of the compound is below the solvent's boiling point.[3] 2. High concentration of impurities depressing the melting point. 3. Solution is cooling too rapidly.[15] | 1. Re-heat to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow to cool much more slowly.[3][15] 2. Switch to a solvent with a lower boiling point. 3. Consider purification by column chromatography first to remove gross impurities. |
| No Crystals Form | 1. Too much solvent was used, and the solution is not saturated.[16] 2. The solution has become supersaturated.[16] | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[16] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[3][10] |
| Very Low Yield | 1. Used an excessive amount of solvent during dissolution.[3] 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.[3] | 1. Ensure the minimum amount of boiling solvent is used. If the mother liquor is rich in product, concentrate it and cool to recover a second crop of crystals. 2. Pre-heat the filtration apparatus (funnel, flask) before hot filtration.[3] 3. Always wash the final crystals with a minimal amount of ice-cold solvent.[3] |
| Crystals are Colored | 1. Colored impurities are adsorbed onto the crystal surface. 2. Impurities are trapped within the crystal lattice due to rapid cooling. | 1. Re-dissolve the crystals and perform the activated charcoal decolorization step (Protocol 2.3).[13] 2. Ensure the crystallization solution cools as slowly as possible. |
References
- BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?
- Unknown Source. (n.d.). Recrystallization.
- Unknown Source. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Safrole. (n.d.). Recrystallization and hot filtration.
- ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- Unknown Source. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Unknown Source. (n.d.). recrystallization, filtration and melting point.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid 98%.
- Unknown Source. (n.d.). Recrystallization1.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
- Unknown Source. (n.d.). EXPERIMENT (3) Recrystallization.
- Unknown Source. (n.d.). Recrystallization of Benzoic Acid.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Unknown Source. (n.d.). The Recrystallization of Benzoic Acid.
- Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.
- Unknown Source. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products.
- Unknown Source. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
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Application Note: A Comprehensive Guide to the Purification of Nitroaromatic Compounds Using Column Chromatography
Abstract
Nitroaromatic compounds (NACs) are a critical class of molecules with wide-ranging applications, from pharmaceuticals and dyes to explosives and agrochemicals.[1] Their synthesis often results in complex mixtures containing starting materials, by-products, and isomers, necessitating robust purification strategies. Column chromatography is a cornerstone technique for achieving high-purity isolation of these compounds.[2] This guide provides an in-depth exploration of the principles and protocols for purifying nitroaromatic compounds using both normal-phase and reversed-phase column chromatography, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
The Strategic Importance of Purifying Nitroaromatic Compounds
The presence of one or more nitro (-NO₂) groups on an aromatic ring defines nitroaromatic compounds. This functional group is a strong electron-withdrawing group, which significantly influences the molecule's chemical properties, including its polarity and reactivity. While indispensable in many industrial processes, many NACs are known for their toxicity and mutagenicity, making their removal from desired products and the environment crucial.[1] Furthermore, in pharmaceutical synthesis, the isomeric purity of a nitroaromatic intermediate can profoundly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). Column chromatography offers a versatile and scalable solution for separating these challenging mixtures with high resolution.[2]
Foundational Principles: Tailoring Chromatography for NACs
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2][3] The choice of these two phases is paramount and is dictated by the polarity of the target nitroaromatic compound(s).
Selecting the Chromatographic Mode: Normal vs. Reverse Phase
The two primary modes of column chromatography are normal-phase and reversed-phase, which differ in the relative polarities of the stationary and mobile phases.[4][5]
-
Normal-Phase Chromatography (NPC): This classic mode uses a polar stationary phase (most commonly silica gel) and a non-polar mobile phase.[3][6] In NPC, polar compounds, like many nitroaromatics, interact strongly with the stationary phase and elute more slowly. Non-polar compounds travel through the column more quickly.[2][7] This method is highly effective for separating isomers, such as ortho- and para-nitrophenol, where differences in polarity are distinct.[2]
-
Reversed-Phase Chromatography (RPC): This is the most widely used technique in modern HPLC and can be adapted for column chromatography.[8] It employs a non-polar (hydrophobic) stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (typically a mixture of water with methanol or acetonitrile).[5][8] In RPC, non-polar compounds are retained more strongly, while polar compounds elute faster.[8] RPC is particularly useful for purifying nitroaromatics from highly polar impurities.
The selection between these modes depends on the specific separation challenge. A key consideration for nitroaromatics is the potential for π-π interactions. Stationary phases like Phenyl-Hexyl can offer unique selectivity for aromatic compounds through these interactions, which can be modulated by the choice of mobile phase solvent (e.g., methanol enhances these interactions).[9]
Logical Flow: Normal vs. Reverse Phase Separation
Caption: Principles of Normal-Phase vs. Reversed-Phase Chromatography.
Phase Selection Summary
The effectiveness of the separation hinges on the right combination of stationary and mobile phases.
| Chromatography Mode | Stationary Phase (Adsorbent) | Mobile Phase (Eluent) Characteristics | Elution Order of NACs |
| Normal-Phase | Polar: Silica Gel (SiO₂), Alumina (Al₂O₃)[2] | Non-polar to moderately polar: Hexane, Heptane, Dichloromethane, Ethyl Acetate, and mixtures thereof.[10] | Less polar compounds elute first. More polar NACs (e.g., dinitrophenols) elute after less polar ones (e.g., nitrotoluenes).[2] |
| Reversed-Phase | Non-polar: C18 (Octadecylsilane), C8, Phenyl-Hexyl bonded to silica.[8][9][11] | Polar: Water/Aqueous Buffers mixed with Acetonitrile or Methanol.[8][12] | More polar compounds elute first. More hydrophobic/less polar NACs are retained longer.[8] |
Detailed Experimental Protocols
Success in column chromatography requires meticulous attention to detail in preparation and execution. The slurry packing method is generally preferred as it minimizes the risk of cracking the stationary phase bed.[3]
General Workflow for Column Chromatography
Caption: Step-by-step workflow for preparative column chromatography.
Protocol 1: Normal-Phase Purification of a Nitroaromatic Mixture
This protocol is suitable for separating compounds with different polarities, such as the products of a nitration reaction.[2]
1. Mobile Phase Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system.
-
Test various ratios of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).[3]
-
The ideal system should show good separation of the components, with the target compound having an Rf value of approximately 0.2-0.4.
2. Column Preparation and Packing:
-
Secure a glass column vertically in a clamp. Place a small plug of cotton or glass wool at the bottom.[13]
-
Add a small layer of sand (approx. 1-2 cm) over the plug to create an even base.[3][13]
-
In a beaker, prepare a slurry by mixing silica gel with your starting mobile phase.[3]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[3]
-
Once packed, add another layer of sand on top to prevent the silica bed from being disturbed.[3]
-
Drain the excess solvent until the level is just at the top of the sand. Crucially, the column must never be allowed to run dry from this point forward. [3][14]
3. Sample Loading:
-
Wet Loading (Recommended for most samples): Dissolve the crude nitroaromatic mixture in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[14] Using a pipette, carefully apply the solution to the top of the silica bed.[14]
-
Dry Loading (For samples poorly soluble in the eluent): Dissolve the sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 10-20 times the sample mass) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[14] Carefully add this powder to the top of the packed column.[14]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin the flow and start collecting the eluent in labeled test tubes or flasks.[3]
-
Maintain a constant flow. For flash chromatography, positive pressure (5-20 psi) is applied to accelerate the separation.[15][16]
-
Isocratic Elution: Use the same mobile phase composition throughout the separation. This is simpler but may be slow for strongly retained compounds.
-
Gradient Elution: Gradually increase the polarity of the mobile phase during the run (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[17] This is highly effective for separating complex mixtures with a wide range of polarities, as it speeds up the elution of more polar compounds.[17][18][19]
5. Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified compound(s).
-
Combine the fractions containing the pure target compound.
-
Remove the solvent using a rotary evaporator to yield the purified nitroaromatic compound.[3]
Protocol 2: Reversed-Phase Purification
This protocol is ideal when the target nitroaromatic is less polar than the impurities.
1. Phase Selection:
-
Stationary Phase: A pre-packed C18 or Phenyl-Hexyl cartridge is commonly used.
-
Mobile Phase: Use TLC (with RP plates) or analytical HPLC data to determine a suitable polar mobile phase, typically a mixture of water and acetonitrile or methanol.[11]
2. Column Equilibration:
-
Flush the column with the stronger organic solvent (e.g., 100% acetonitrile).
-
Then, flush the column with the weaker starting mobile phase (e.g., 80:20 water:acetonitrile) until the column is fully equilibrated.
3. Sample Loading:
-
Dissolve the sample in a minimal amount of the mobile phase or a solvent like acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column.[20]
-
Inject or carefully pipette the sample onto the top of the column bed.
4. Elution and Analysis:
-
Begin elution with the starting mobile phase.
-
A gradient is typically used, where the percentage of the organic solvent (e.g., acetonitrile) is gradually increased to elute the more hydrophobic, strongly retained nitroaromatic compounds.
-
Collect and analyze fractions as described in the normal-phase protocol, often using UV detection, as most NACs are UV-active.[1][21]
Critical Safety Protocols for Handling Nitroaromatic Compounds
E-E-A-T Pillar: Trustworthiness. Every protocol must be a self-validating system, and safety is non-negotiable. Nitroaromatic compounds pose significant health and safety risks.
-
Toxicity and Exposure: Many NACs are toxic, mutagenic, and can be absorbed through the skin.[1] Always handle these compounds in a certified chemical fume hood.[22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
-
Explosion Hazard: Poly-nitroaromatic compounds (e.g., dinitro and trinitro derivatives) can be energetic materials and may be explosive under certain conditions (e.g., heat, shock, or when dry).[25] Handle with extreme caution and follow all institutional safety protocols for energetic materials.
-
Spill Management: Have spill containment kits readily available. Neutralize acid or base spills appropriately and manage solvent spills according to safety data sheets (SDS).
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in properly labeled hazardous waste containers according to institutional and regulatory guidelines.
Troubleshooting Common Chromatography Issues
Even with careful planning, problems can arise. This table outlines common issues and their solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | - Inappropriate mobile phase polarity. - Column was overloaded with sample. - Column packed unevenly. | - Re-optimize the solvent system using TLC. Try a shallower gradient.[26] - Use a larger column or reduce the sample amount. - Repack the column carefully, ensuring no air bubbles or cracks. |
| Compound Won't Elute | - Mobile phase is too non-polar (in NPC) or too polar (in RPC). - Compound may have decomposed on the silica.[26] | - Gradually increase the polarity (NPC) or non-polarity (RPC) of the eluent (gradient elution).[26] - Test compound stability on a TLC plate. If unstable, consider using a deactivated silica gel (e.g., with triethylamine) or a different stationary phase like alumina.[26][27] |
| Cracked or Channeled Silica Bed | - Column ran dry. - Heat generated from mixing silica and certain solvents (e.g., methanol). | - Always keep the solvent level above the stationary phase.[14] - Pack the slurry at room temperature and allow any heat to dissipate before loading the sample. |
| Compound Elutes Too Quickly (in void volume) | - Mobile phase is too polar (in NPC). - Sample was not properly adsorbed (channeling). | - Use a less polar solvent system.[26] - Ensure the sample is loaded in a minimal volume and is evenly distributed on the column head. |
Conclusion
Column chromatography is an indispensable technique for the purification of nitroaromatic compounds. The success of the separation is built upon a logical selection of the chromatographic mode (normal or reversed-phase), careful optimization of the stationary and mobile phases, and meticulous execution of the protocol. By understanding the underlying principles of polarity and intermolecular interactions, and by adhering to strict safety protocols, researchers can confidently isolate high-purity nitroaromatic compounds for their intended applications in research and development.
References
- J. Chromatogr. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. PubMed.
- Benchchem.
- LCGC International. New Horizons in Reversed-Phase Chromatography.
- EPA.
- Benchchem.
- Benchchem. Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Benchchem. Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Taylor & Francis Online. (Date not available).
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
- LCGC International. (2013). Gradient Elution, Part I: Intuition.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- CDN.
- Studylib. Column Chromatography of Nitroanilines Lab Experiment. Studylib.
- Benchchem. Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS. Benchchem.
- YouTube. (2024).
- CSUB.
- ChemistryViews. (2012).
- Wikipedia.
- University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- YouTube. (2025). In Normal Phase Chromatography Which Compound Is Eluted First?. Chemistry For Everyone.
- Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
- SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
- Phenomenex. (2025). Normal-phase vs.
- Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
- Wikipedia.
- Biotage. (2023).
- University of California, Berkeley. How to run column chromatography. UC Berkeley College of Chemistry.
- Phenomenex. (2025).
- LCGC International. Flash Chromatography.
- Creative Proteomics. Reversed-Phase Chromatography Overview.
- National Academies Press. Working with Chemicals.
- YouTube. (2025).
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
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Application Notes & Protocols: The Strategic Use of 5-Fluoro-3-methyl-2-nitrobenzoic Acid in Modern Heterocyclic Synthesis
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry and materials science, the design of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount, and 5-Fluoro-3-methyl-2-nitrobenzoic acid has emerged as a particularly valuable scaffold. Its utility is derived from a unique confluence of functional groups, each imparting specific and controllable reactivity. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution, while the carboxylic acid provides a handle for amide bond formation and subsequent cyclization. The methyl group offers a point of steric and electronic differentiation. This document provides an in-depth guide to the application of this versatile building block in the synthesis of key heterocyclic systems, complete with mechanistic insights and detailed experimental protocols for the research scientist.
Core Synthetic Application: Synthesis of Substituted Quinolones
One of the primary applications of this compound is in the synthesis of quinolone derivatives. Quinolones are a critical class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. The synthesis typically proceeds via a reductive cyclization pathway.
Mechanistic Pathway: Reductive Cyclization
The transformation hinges on the selective reduction of the ortho-nitro group to an amine. This is a crucial step, as the resulting aniline derivative is primed for intramolecular cyclization. Common reducing agents include sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reductant is critical to ensure compatibility with other functional groups and to control the reaction rate.
Once the amino group is formed in situ, it can undergo a condensation reaction. For example, a Gould-Jacobs type reaction can be employed where the aniline intermediate reacts with a diethyl ethoxymethylenemalonate (or similar β-ketoester) followed by thermal cyclization to form the quinolone ring system. The fluorine and methyl substituents on the resulting quinolone core are highly desirable for modulating the pharmacological properties of the final compound.
Visualizing the Reductive Cyclization Pathway
Caption: Reductive cyclization of this compound to a quinolone.
Experimental Protocol: Synthesis of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-5-carboxylic acid
This protocol details a representative synthesis of a quinolone derivative from this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| This compound | 199.14 | 5.00 g | 25.1 mmol | Starting Material |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 13.1 g | 75.3 mmol | Reducing Agent (3 equivalents) |
| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 5.43 g | 25.1 mmol | Cyclization Partner (1 equivalent) |
| Diphenyl ether | 170.21 | 50 mL | - | High-boiling solvent for cyclization |
| Dioxane | 88.11 | 100 mL | - | Solvent for reduction |
| Water | 18.02 | 50 mL | - | Solvent for reduction |
| 1 M Hydrochloric Acid | - | As needed | - | For workup and precipitation |
| Ethanol | 46.07 | As needed | - | For washing the final product |
Step-by-Step Procedure
-
Reduction of the Nitro Group:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.00 g (25.1 mmol) of this compound in a mixture of 100 mL of dioxane and 50 mL of water.
-
Heat the mixture to 60°C to aid dissolution.
-
In a separate beaker, dissolve 13.1 g (75.3 mmol) of sodium dithionite in 50 mL of warm water.
-
Add the sodium dithionite solution portion-wise to the stirred solution of the nitrobenzoic acid over 30 minutes. The color of the reaction mixture will change from yellow to a lighter shade.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Most of the organic solvent can be removed under reduced pressure.
-
-
Condensation with DEEMM:
-
To the aqueous residue containing the crude 2-amino-5-fluoro-3-methylbenzoic acid, add 5.43 g (25.1 mmol) of diethyl ethoxymethylenemalonate (DEEMM).
-
Heat the mixture to 100°C and stir vigorously for 1 hour. A thick precipitate may form.
-
Cool the mixture and collect the intermediate solid by vacuum filtration. Wash with cold water and dry.
-
-
Thermal Cyclization:
-
Place the dried intermediate into a 100 mL round-bottom flask containing 50 mL of diphenyl ether.
-
Heat the mixture in a preheated oil bath at 250°C for 30 minutes. The mixture should become homogeneous and then a precipitate will form.
-
Allow the mixture to cool to room temperature. Add 100 mL of hexane to dilute the diphenyl ether and facilitate precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane and then with ethanol to remove residual diphenyl ether.
-
Dry the product under vacuum to yield the desired quinolone.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent like DMF or acetic acid if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Broader Applications in Heterocyclic Synthesis
The utility of this compound is not limited to quinolones. The key intermediate, 2-amino-5-fluoro-3-methylbenzoic acid, is a gateway to other important heterocyclic systems.
-
Quinazolinones: By reacting the amino acid intermediate with an orthoamide or an acid chloride followed by cyclization with ammonia or an amine, various substituted quinazolinones can be accessed. These compounds are of significant interest in drug discovery, with many exhibiting potent pharmacological activities.
-
Benzimidazoles: Decarboxylation of the amino acid intermediate, followed by reaction with an aldehyde or carboxylic acid under Phillips conditions, can yield fluorinated and methylated benzimidazole derivatives. These are important scaffolds in materials science and for the development of anthelmintic and antifungal agents.
Workflow for Diversification of the Scaffold
Caption: Synthetic pathways from a key amino-intermediate to diverse heterocycles.
Conclusion
This compound is a highly functionalized and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic placement of its functional groups allows for controlled and high-yield transformations into complex molecular architectures. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this valuable chemical building block in their synthetic endeavors.
References
- Synthesis of quinolone derivatives: While a specific paper for the exact molecule might be proprietary, the general methodology is well-established. For representative procedures, see journals like the Journal of Medicinal Chemistry or Organic Letters. A relevant example of a similar transformation can be found in patents detailing the synthesis of quinolone antibiotics.
- Gould-Jacobs Reaction: For a detailed review of this classical reaction, see: R. H. F. Manske, Chem. Rev., 1942, 30 (1), pp 113–144. This provides the foundational mechanism for the quinolone synthesis described.
- Reduction of Nitroarenes: For a comprehensive overview of methods for reducing nitro groups, see: Advanced Organic Chemistry: Part B: Reaction and Synthesis by Carey, F. A., and Sundberg, R. J. This textbook provides authoritative information on the choice of reducing agents and their mechanisms.
Application Notes and Protocols for the Functionalization of 5-Fluoro-3-methyl-2-nitrobenzoic Acid
Introduction: A Versatile Scaffold for Chemical Innovation
5-Fluoro-3-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a fluorine atom, and a methyl group, offers multiple reaction handles for diverse chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the benzene ring, while the carboxylic acid provides a key point for conjugation and derivatization.
This guide provides an in-depth exploration of the primary functionalization reactions of this compound. We will delve into the chemical principles and provide field-proven protocols for three key transformations: the reduction of the nitro group, the derivatization of the carboxylic acid, and the nucleophilic aromatic substitution of the fluorine atom. These reactions unlock the potential of this scaffold for the synthesis of a wide array of complex molecules, including potent enzyme inhibitors and novel organic materials.[1][2][3]
Core Reactivity and Strategic Considerations
The chemical behavior of this compound is dictated by the interplay of its functional groups. Understanding this interplay is crucial for designing successful synthetic strategies.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but is readily reduced to an amino group (-NH₂). This transformation is often a critical step, as the resulting aniline is a versatile precursor for the formation of amides, sulfonamides, and various heterocyclic systems.[4]
-
The Carboxylic Acid (-COOH): This group is a primary site for modification, allowing for the formation of esters, amides, and acid halides. Standard coupling chemistries are highly effective, enabling the linkage of this scaffold to other molecules of interest.[3][5]
-
The Fluorine Atom (-F): The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the ortho-nitro group, which can stabilize the intermediate Meisenheimer complex. This allows for the introduction of a variety of nucleophiles at this position.[2][3]
The following diagram illustrates the key reactive sites on the molecule.
Caption: Key reactive sites for functionalization on this compound.
Section 1: Reduction of the Nitro Group to an Aniline
The conversion of the nitro group to an amine is a foundational transformation, dramatically altering the electronic properties of the molecule and providing a nucleophilic center for further reactions. A common and effective method for this reduction is the use of tin(II) chloride in an alcoholic solvent.[4]
Causality of Experimental Choices:
-
Tin(II) Chloride (SnCl₂): SnCl₂ is a mild and selective reducing agent for aromatic nitro groups. It is particularly useful when other reducible functional groups, such as carboxylic acids, are present in the molecule. The reaction proceeds in an acidic environment, which is provided by the SnCl₂ itself as it is a Lewis acid.
-
Ethanol (Solvent): Ethanol serves as an excellent solvent for both the starting material and the reagent. It is also a proton source for the reaction mechanism.
-
Heating: The reaction is typically heated to increase the rate of reduction, ensuring complete conversion in a reasonable timeframe.[4]
-
Aqueous Work-up with NaHCO₃: After the reaction, the mixture is treated with a basic solution, such as sodium bicarbonate, to neutralize the acidic reaction medium and precipitate the tin salts, allowing for their removal by filtration. This also ensures the product aniline is in its free base form.[4]
Detailed Protocol: SnCl₂ Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to 70 °C and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will result in the formation of a precipitate.
-
Isolation: Extract the mixture with ethyl acetate. The organic layer should be washed with brine, filtered through Celite to remove inorganic salts, and dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the organic phase under reduced pressure to yield 2-amino-5-fluoro-3-methylbenzoic acid, which can be further purified by recrystallization or column chromatography if necessary.[4]
Caption: Workflow for the reduction of this compound.
Section 2: Derivatization of the Carboxylic Acid
The carboxylic acid moiety is readily converted into a variety of derivatives, with amides being particularly important in pharmaceutical applications. A robust method for amide bond formation involves the initial conversion of the carboxylic acid to an acid chloride.
Causality of Experimental Choices:
-
Oxalyl Chloride/Thionyl Chloride: These reagents are highly effective for converting carboxylic acids to their corresponding acid chlorides. The byproducts of these reactions (CO, CO₂, HCl, or SO₂, HCl) are gaseous, which drives the reaction to completion. The use of a catalytic amount of dimethylformamide (DMF) is common with oxalyl chloride, as it forms the Vilsmeier reagent in situ, which is the active catalyst.[5]
-
Inert Solvent (THF): Anhydrous tetrahydrofuran (THF) is a suitable solvent that is inert to the reaction conditions.
-
Amine and Base: The subsequent addition of an amine, along with a non-nucleophilic base like triethylamine or diisopropylethylamine, results in the formation of the amide bond. The base is required to neutralize the HCl generated during the reaction.
Detailed Protocol: Amide Coupling via Acid Chloride
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous THF.
-
Amide Formation: Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution via cannula.
-
Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography or recrystallization.[5][6]
| Reagent/Condition | Purpose | Typical Values |
| Acid Activation | ||
| Oxalyl Chloride | Converts -COOH to -COCl | 1.5 equivalents |
| DMF (catalytic) | Forms Vilsmeier reagent | 1-2 drops |
| Solvent | Inert reaction medium | Anhydrous THF |
| Temperature | Control reactivity | 0 °C to Room Temp. |
| Amide Coupling | ||
| Amine | Nucleophile | 1.1 equivalents |
| Base (e.g., Et₃N) | HCl scavenger | 1.5 equivalents |
| Temperature | Control reaction | 0 °C to Room Temp. |
Section 3: Nucleophilic Aromatic Substitution (SNAr) of Fluorine
The fluorine atom at the 5-position is activated for nucleophilic aromatic substitution by the ortho-nitro group. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, to create new carbon-heteroatom bonds.
Causality of Experimental Choices:
-
Nucleophile: The choice of nucleophile determines the resulting functional group. Strong nucleophiles are generally required. For example, sodium thiomethoxide is used to introduce a methylthio- group.[2]
-
Solvent: A polar aprotic solvent like DMF or DMSO can be used, but in some cases, an aqueous solution of the nucleophile is effective, especially at elevated temperatures.
-
Temperature: SNAr reactions often require heat to overcome the activation energy for the formation of the Meisenheimer complex and subsequent loss of the fluoride leaving group. The reaction with sodium thiomethoxide is conducted at 150 °C.[2]
Detailed Protocol: SNAr with Sodium Thiomethoxide
-
Reaction Setup: To a solution of this compound (1.0 eq.), add an aqueous solution of sodium thiomethoxide (10.0 eq.) at 0 °C.
-
Reaction Conditions: Heat the reaction mixture to 150 °C and stir for 18 hours in a sealed vessel.
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: The resulting solid, 3-methyl-5-(methylthio)-2-nitrobenzoic acid, can be purified by washing with water.[2]
Sources
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- 2. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Regioselective Nitration of 5-Fluoro-2-Methylbenzoic Acid
Welcome to the technical support center for the regioselective nitration of 5-fluoro-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to equip you with the scientific understanding and practical insights needed to achieve optimal yields and regioselectivity in your synthesis.
Introduction: The Challenge of Regioselectivity
The nitration of 5-fluoro-2-methylbenzoic acid is a nuanced process due to the competing directing effects of the three substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho, para-director, the fluorine atom (-F) is a deactivating, ortho, para-director, and the carboxylic acid group (-COOH) is a deactivating, meta-director.[1][2][3][4] The interplay of these electronic and steric factors can lead to the formation of multiple regioisomers, making the synthesis of a single, desired product a significant challenge. This guide will help you understand and control these factors to favor the formation of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary directing effects at play in the nitration of 5-fluoro-2-methylbenzoic acid?
A1: The regiochemical outcome of the nitration is determined by the cumulative influence of the three substituents:
-
-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 6) through an inductive effect and hyperconjugation.[5]
-
-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but it directs ortho and para (positions 4 and 6) due to resonance donation of its lone pairs.[3][6]
-
-COOH (Carboxylic Acid): A deactivating and meta-directing group due to its electron-withdrawing nature through both induction and resonance.[1][7] It directs the incoming nitro group to the positions meta to itself (positions 3 and 5).
The final product distribution is a result of the competition between these directing effects.
Q2: What is the expected major regioisomer in the nitration of 5-fluoro-2-methylbenzoic acid, and why?
A2: The major product is typically 5-fluoro-2-methyl-3-nitrobenzoic acid . This is because the directing effects of the methyl and carboxylic acid groups reinforce each other to favor substitution at the 3-position. The methyl group directs ortho to itself, and the carboxylic acid group directs meta to itself, both pointing to the same carbon. While the fluorine atom also directs to the adjacent 4-position, this position is sterically hindered by the neighboring methyl group. Furthermore, the 6-position is sterically hindered by the adjacent carboxylic acid group.
Q3: How do reaction conditions, such as temperature and the choice of nitrating agent, influence the regioselectivity?
A3: Reaction conditions play a critical role in controlling the outcome:
-
Temperature: Lowering the reaction temperature can enhance selectivity.[8] At higher temperatures, the activation energy barriers for the formation of different isomers can be more easily overcome, leading to a less selective reaction and potentially the formation of dinitro byproducts.[7]
-
Nitrating Agent: The choice of nitrating agent is crucial. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[9][10] However, for challenging substrates like this, more potent nitrating systems like fuming nitric acid with oleum (fuming sulfuric acid) have been shown to improve yields, though they may also increase the risk of side reactions if not carefully controlled.[11] The use of milder nitrating agents, such as nitroguanidine, has also been explored to improve selectivity in some cases.[12]
Q4: What is the "ortho effect," and how might it impact this reaction?
A4: The "ortho effect" refers to the unique influence of a substituent at the ortho position, which can be a combination of steric and electronic factors.[13] In the case of 5-fluoro-2-methylbenzoic acid, the ortho-methyl group can cause steric hindrance, potentially disfavouring nitration at the adjacent 3-position to some extent.[8] However, its activating nature often overrides this steric effect. The ortho-methyl group can also cause the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance, which can alter the directing effect of the carboxyl group.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction due to insufficient activation. 2. Decomposition of starting material or product. 3. Formation of multiple, difficult-to-separate isomers. | 1. Optimize Reaction Conditions: - Increase Nitrating Agent Strength: Consider using fuming nitric acid and/or oleum to generate a higher concentration of the nitronium ion (NO₂⁺) electrophile.[11] - Adjust Temperature: While lower temperatures favor selectivity, a slightly elevated temperature might be necessary to drive the reaction to completion. Monitor carefully to avoid byproduct formation. 2. Control Reaction Environment: - Maintain Anhydrous Conditions: Water can consume the sulfuric acid catalyst and quench the nitronium ion. Use anhydrous acids and protect the reaction from atmospheric moisture.[15][16] - Gradual Addition: Add the nitrating agent slowly at a low temperature to control the exothermic reaction and prevent localized overheating and decomposition. |
| Formation of Multiple Regioisomers | 1. Competing directing effects of the substituents. 2. High reaction temperature leading to reduced selectivity. | 1. Enhance Regioselectivity: - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -10 to 0 °C) to favor the kinetically controlled product, which is often the more desired isomer.[17] - Alternative Nitrating Systems: Explore nitrating agents that may offer higher selectivity, such as nitronium tetrafluoroborate (NO₂BF₄) or nitration in the presence of trifluoromethanesulfonic acid.[18] |
| Formation of Dinitro Byproducts | 1. Excess of nitrating agent. 2. Prolonged reaction time or high temperature. | 1. Stoichiometric Control: - Limit Nitrating Agent: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent to minimize over-nitration. 2. Optimize Reaction Time and Temperature: - Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed to prevent further nitration. - Maintain Low Temperature: As with improving regioselectivity, lower temperatures will disfavor the second nitration step, which has a higher activation energy. |
| Incomplete Reaction | 1. Insufficiently strong nitrating agent. 2. Presence of water in the reaction mixture. 3. Low reaction temperature leading to a very slow reaction rate. | 1. Increase Reaction Rate: - Stronger Acid Catalyst: Ensure the use of highly concentrated sulfuric acid or oleum to effectively generate the nitronium ion. - Careful Temperature Increase: After the initial addition of the nitrating agent at a low temperature, allow the reaction to slowly warm to a temperature where the reaction proceeds at a reasonable rate without compromising selectivity. |
Visualizing the Reaction and Directing Effects
Caption: A systematic workflow for troubleshooting common issues in the nitration of 5-fluoro-2-methylbenzoic acid.
References
- Vertex AI Search. (2018, April 30).
- YouTube. (2019, January 3).
- BYJU'S.
- Chemistry Steps.
- Benchchem.
- Master Organic Chemistry. (2018, January 29).
- ACS Publications. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Benchchem.
- Wikipedia. Ortho effect.
- Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents.
- YIC.
- Justia Patents. (1996, June 20).
- Google Patents.
- Wikipedia.
- ChemTalk. Directing Effects.
- Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- CSBSJU. Electrophilic Aromatic Substitution AR5. Directing Effects.
- Google Patents. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid.
- ResearchGate. (2008).
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- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
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- 10. youtube.com [youtube.com]
- 11. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 12. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 13. Ortho effect - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
- 17. US5756831A - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 18. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
improving the yield and purity of 5-Fluoro-3-methyl-2-nitrobenzoic acid synthesis
Welcome to the technical support guide for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common issues encountered during the reaction, offering troubleshooting advice and detailed protocols to enhance both yield and purity.
Synthetic Pathway Overview
The most common and direct route to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3-Fluoro-5-methylbenzoic acid. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
The primary challenge in this synthesis is controlling the regioselectivity. The starting material has three substituents with competing directing effects:
-
Fluorine (-F): An ortho, para-director (weakly activating).
-
Methyl (-CH₃): An ortho, para-director (activating).
-
Carboxylic Acid (-COOH): A meta-director (deactivating).[1][2]
The desired product requires the nitro group to be directed to the C2 position, which is ortho to the fluorine and methyl groups and ortho to the carboxylic acid group. This complex interplay of electronic and steric effects necessitates precise control over reaction conditions.
Caption: Primary synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct method is the nitration of 3-Fluoro-5-methylbenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: Why is controlling regioselectivity a major challenge in this synthesis?
Controlling the position of the incoming nitro group is difficult due to the competing directing effects of the three substituents on the benzene ring.[3][4] The activating methyl and fluoro groups direct incoming electrophiles to positions ortho and para relative to themselves. Conversely, the deactivating carboxylic acid group directs to the meta position.[1][2] The desired C2 position is influenced by all three groups, making the reaction sensitive to conditions that can favor one directing effect over another, often resulting in a mixture of isomers.
Q3: What are the standard nitrating agents, and why is a mixture of nitric and sulfuric acid used?
The standard nitrating agent is a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid is a stronger acid than nitric acid and protonates it, leading to the formation of the nitronium ion (NO₂⁺), a much more powerful electrophile. For substrates that are highly deactivated, stronger nitrating systems like fuming nitric acid in combination with oleum (sulfuric acid containing excess SO₃) can be used to increase the reaction rate and yield.[5]
Q4: What are the key safety precautions for this nitration reaction?
Nitration reactions are highly exothermic and can run away if not properly controlled.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood.
-
Temperature Control: The reaction must be cooled in an ice bath to maintain a low temperature (typically 0-5 °C) during the dropwise addition of the nitrating mixture. A runaway reaction can lead to violent decomposition and the release of toxic nitrogen oxides.
-
Quenching: The reaction mixture must be quenched by pouring it slowly over crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.
Troubleshooting Guide
Caption: Troubleshooting workflow for common synthesis issues.
Issue 1: Low Yield
Q: My overall yield is significantly lower than expected. What are the common causes?
A: Low yields can stem from several factors throughout the experimental process.
-
Incomplete Reaction: The deactivating effect of the carboxylic acid group can make the reaction sluggish.[1]
-
Solution: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time at low temperature or employing a stronger nitrating agent, such as fuming nitric acid with oleum, which has been shown to improve yields in similar syntheses.[5]
-
-
Loss During Workup: The product is precipitated by quenching the acid mixture in ice water. If the product has some solubility in the acidic aqueous layer, losses will occur.
-
Side Reactions: The formation of multiple isomers or dinitrated products consumes the starting material, reducing the yield of the desired product.
-
Solution: Strict temperature control is paramount. Maintaining the reaction at 0-5 °C minimizes the energy available for the formation of less-favored, higher-activation-energy isomers.
-
Issue 2: Impure Product / Isomer Formation
Q: My ¹H NMR analysis shows the final product is contaminated with other isomers. How can I improve the purity?
A: Isomer formation is the principal challenge of this synthesis due to the competing directing effects.
-
Controlling Regioselectivity:
-
Temperature: This is the most critical parameter. Lower temperatures (0-5 °C) provide better kinetic control, favoring the formation of the thermodynamically more stable product and reducing the rate of side reactions.
-
Rate of Addition: Add the nitrating mixture very slowly (dropwise) to the solution of the starting material. This maintains a low concentration of the nitronium ion at any given moment and helps dissipate the heat of reaction, preventing localized temperature spikes that can lead to side products.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the crude product. Toluene has been used effectively for recrystallizing similar nitrobenzoic acid derivatives.[7] An ethanol/water mixture is another common choice. The goal is to find a solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the isomeric impurities remain in solution.
-
Column Chromatography: If recrystallization fails to provide adequate purity, silica gel chromatography can be employed. A solvent system like petroleum ether/ethyl acetate is often effective for separating isomers of nitroaromatic compounds.[8]
-
Issue 3: Formation of Dark-Colored Byproducts
Q: The reaction mixture turned dark brown or black, and the isolated product is discolored. What happened?
A: A dark coloration is typically a sign of decomposition or oxidative side reactions.
-
Cause: This is almost always due to excessive reaction temperatures. If the temperature rises significantly above 10 °C, the powerful oxidizing nature of hot, concentrated nitric acid can begin to decompose the organic material, leading to charring and the formation of complex, colored byproducts. Over-nitration to form dinitro compounds can also contribute to discoloration.[5]
-
Solution: Improve the efficiency of your cooling bath and slow down the rate of addition of the nitrating agent. Ensure the reaction flask is in good contact with the ice/water slurry. If the product is only slightly discolored, a recrystallization step, perhaps with the addition of a small amount of activated charcoal, can often remove the colored impurities.
Data & Protocols
Table 1: Impact of Reaction Conditions on Synthesis Outcome
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Temperature | 0-5 °C | Optimal | High | Favors kinetic control, minimizes side reactions. |
| > 10 °C | Decreased | Low | Increases rates of side reactions, isomer formation, and decomposition. | |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Moderate-Good | Good | Standard conditions, effective for many substrates. |
| Fuming HNO₃ / Oleum | High | High | More potent system for deactivated rings, can drive reaction to completion.[5] | |
| Addition Rate | Slow (Dropwise) | Optimal | High | Allows for effective heat dissipation, preventing temperature spikes. |
| Fast (In portions) | Decreased | Low | Causes localized overheating, leading to byproducts and poor control. |
Protocol 1: Synthesis via Nitration of 3-Fluoro-5-methylbenzoic acid
This protocol is a representative procedure based on established methods for nitrating substituted benzoic acids and should be adapted and optimized as needed.[8][9]
Materials:
-
3-Fluoro-5-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 25 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly and portion-wise, add 3-Fluoro-5-methylbenzoic acid (e.g., 5.0 g) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C. Stir until fully dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.2 molar equivalents) to a separate flask containing chilled concentrated sulfuric acid (e.g., 10 mL). Cool this mixture to 0 °C.
-
Add the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the dissolved benzoic acid solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate).
-
Prepare a large beaker containing a substantial amount of crushed ice (e.g., 250 g).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
A precipitate should form. Allow the ice to melt completely, then stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
-
Purify the crude solid by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
-
Place the crude, dried this compound into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., toluene or an ethanol/water mixture) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure product.
References
-
Treadwell, E. M., & Lin, T.-Y. (2018). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 95(7), 1200–1204. Retrieved from [Link]
-
Treadwell, E. M., & Lin, T.-Y. (2018). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Dialnet. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
ResearchGate. (2020). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]
- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-5-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 6. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]
- 8. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 9. Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
optimization of reaction conditions for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid
Technical Support Center: Synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The core of this synthesis is the electrophilic aromatic nitration of a substituted benzoic acid precursor. While direct, optimized protocols for this compound can be proprietary, the principles outlined here are derived from established procedures for closely related isomers, such as 5-fluoro-2-methyl-3-nitrobenzoic acid, and provide a robust framework for troubleshooting and optimization.
The primary challenge in this synthesis lies in controlling the regioselectivity and preventing unwanted side reactions, such as over-nitration. The starting material, presumably 3-Fluoro-5-methylbenzoic acid, possesses multiple substituents with competing directing effects, making precise control of reaction conditions paramount. This document is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address challenges you may encounter in the laboratory.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction yield is low, or the starting material is not fully consumed. How can I improve the conversion?
A1: Low conversion in the nitration of fluorinated benzoic acids is a common issue stemming from the inherent properties of the substrate. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1] This deactivation slows the reaction rate.
Causality & Solutions:
-
Insufficient Electrophile Strength: The concentration of the active nitronium ion may be too low. Using a stronger nitrating system can overcome the ring's deactivation. A shift from concentrated nitric/sulfuric acid to a mixture including fuming nitric acid or oleum (fuming sulfuric acid) can significantly increase the reaction rate.[2][3] A patent for a related isomer found that using fuming nitric acid and oleum resulted in full conversion and minimized byproducts.[2]
-
Reaction Time: Given the substrate's deactivation, extended reaction times may be necessary. It is crucial to monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or HPLC, rather than relying on a fixed duration.[1][4]
-
Temperature: While low temperatures are generally used to control selectivity, cautiously increasing the temperature can improve the rate. However, this must be balanced against the risk of increasing byproduct formation. An optimal temperature must be determined empirically for your specific substrate.[1]
Q2: I'm observing the formation of a dinitrated impurity in my product. How can I prevent this?
A2: The formation of dinitro derivatives is a classic example of over-reaction in nitration chemistry.[5] While the first nitro group deactivates the ring, forcing conditions can lead to a second nitration.
Causality & Solutions:
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the probability of dinitration. Employ a controlled molar equivalent of the nitrating agent, typically 1.1 to 1.5 equivalents of HNO₃ relative to the benzoic acid substrate.[2]
-
High Temperature: The rate of dinitration is highly sensitive to temperature. Maintaining a low reaction temperature is the most critical factor in preventing this side reaction. Most successful procedures for related compounds operate between -10°C and 0°C.[2][4]
-
Method of Addition: Add the nitrating mixture (e.g., HNO₃ in H₂SO₄) to the solution of the benzoic acid substrate slowly and dropwise.[4][6] This maintains a low instantaneous concentration of the nitronium ion and allows for better dissipation of the reaction's exothermic heat, preventing localized temperature spikes that can drive over-reaction.[1]
Q3: My final product is contaminated with other regioisomers. How can I improve selectivity?
A3: Regioisomer formation is governed by the directing effects of the substituents on the aromatic ring. For the likely precursor 3-Fluoro-5-methylbenzoic acid, the fluorine and methyl groups are ortho, para-directors, while the carboxylic acid is a meta-director. The desired product requires nitration at the C2 position, which is ortho to both the methyl and fluorine groups and meta to the carboxylic acid. This is a sterically hindered position, and other isomers are possible.
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: Selectivity in nitration is often temperature-dependent. Lower reaction temperatures (-10°C to 0°C) generally favor kinetic control and can lead to higher selectivity for a single isomer by increasing the energy difference between the transition states leading to different products.[2][4]
-
Nitrating Agent: The choice of nitrating agent can influence isomer distribution. Some studies suggest that using oleum can improve purity and reduce the formation of undesired regioisomers compared to standard mixed acid conditions.[2]
Q4: The product "oils out" during workup or is difficult to purify. What are the best practices for isolation?
A4: The physical properties of nitrobenzoic acids can make isolation challenging. "Oiling out" occurs when the product separates as a liquid instead of a solid upon quenching.
Causality & Solutions:
-
Quenching Procedure: The standard workup involves pouring the acidic reaction mixture into a large volume of ice-cold water with vigorous stirring.[4][6] This simultaneously dilutes the acid, quenches the reaction, and precipitates the organic product. Using crushed ice is highly effective.
-
Product Solubility: To minimize solubility in the aqueous workup, ensure the solution remains acidic. This keeps the carboxylic acid group fully protonated (-COOH), which is significantly less water-soluble than its carboxylate salt form (-COO⁻).[1]
-
Purification: If the precipitated crude product is not pure enough for subsequent steps, recrystallization is a common purification method. For more challenging separations, silica gel chromatography may be required.[4] However, in many industrial processes, the crude, filtered solid is of sufficient purity to be carried forward directly into an esterification step.[4][6]
Experimental Protocols & Data
Workflow for Nitration of a Substituted Benzoic Acid
The following diagram illustrates a generalized workflow for the synthesis, based on common laboratory procedures.[2][4][6]
Caption: Generalized workflow for the synthesis.
Table 1: Comparison of Reported Reaction Conditions
This table summarizes reaction parameters from published procedures for the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid, which can serve as a starting point for optimizing the synthesis of the target this compound.
| Parameter | Method A | Method B |
| Starting Material | 5-fluoro-2-methylbenzoic acid | 5-fluoro-2-methylbenzoic acid |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | Fuming HNO₃ (99%) and Oleum in Conc. H₂SO₄ |
| Molar Ratio (HNO₃:Substrate) | ~1.2 : 1 | ~1.2 : 1 |
| Temperature | -5 to 0°C | 0°C |
| Reaction Time | 2 hours post-addition | 1 hour post-addition |
| Monitoring | TLC (petroleum ether/EtOAc = 1:1) | HPLC |
| Reported Outcome | Reaction completion shown by TLC | Full conversion, <0.5% dinitro derivative |
| Reference | ChemicalBook[4][6] | Google Patents (US11001552B2)[2] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction and the role of sulfuric acid?
A1: This reaction is an electrophilic aromatic substitution. The key role of concentrated sulfuric acid is to act as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺). Sulfuric acid is a stronger acid than nitric acid; it protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[7]
Caption: Formation of the nitronium ion electrophile.
Q2: Are there alternative, milder nitrating agents I can use?
A2: For deactivated substrates like this one, milder nitrating agents are generally ineffective. Reagents like acetyl nitrate or nitronium salts (e.g., NO₂BF₄) are sometimes used, but the classic mixed acid system (H₂SO₄/HNO₃) remains the most common and cost-effective method for these challenging substrates.[7][8] The use of oleum represents a move to stronger, not milder, conditions to achieve full conversion.[2]
Q3: What safety precautions are essential for this reaction?
A3: This reaction involves highly corrosive and strongly oxidizing acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood.
-
Exothermic Reaction: The reaction is highly exothermic, especially during the mixing of acids and the addition of the nitrating agent. Use an ice bath to maintain strict temperature control at all times.
-
Quenching: Quench the reaction by adding the acid mixture to ice water, never the other way around, to manage the heat generated upon dilution.
Q4: How do I choose a solvent for TLC monitoring?
A4: The polarity of the solvent system is key. The product, a carboxylic acid, is more polar than the starting material. A common mobile phase for nitrated aromatic acids is a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate. A 1:1 mixture of petroleum ether and ethyl acetate has been reported to give good separation for a similar compound.[4][6] You may need to adjust the ratio to achieve an optimal Rf value (typically 0.3-0.5) for your specific product.
References
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Di-nitration troubleshooting. Reddit r/Chempros. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Science Madness Discussion Board. [Link]
- Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
Nitration of Benzene. Chemistry Steps. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Fluoro-3-methyl-2-nitrobenzoic Acid
This guide provides in-depth troubleshooting and practical advice for researchers and drug development professionals facing challenges with the removal of isomeric impurities from 5-Fluoro-3-methyl-2-nitrobenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to help you adapt and troubleshoot your purification processes effectively.
Understanding the Challenge: The Origin of Isomeric Impurities
The synthesis of this compound typically involves the nitration of 3-fluoro-5-methylbenzoic acid. The directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine and carboxylic acid groups can lead to the formation of several structural isomers. The most common isomeric impurity is often the 3-fluoro-5-methyl-4-nitrobobenzoic acid, arising from nitration at the position para to the methyl group. These isomers often have very similar physical properties, making their separation a significant challenge.
Phase 1: Initial Assessment and Strategy Selection
Before proceeding with a purification technique, it is crucial to assess the purity of your crude product and select the most appropriate strategy.
Frequently Asked Questions: Initial Assessment
Q1: How do I determine the level and identity of my isomeric impurities?
A1: A combination of analytical techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): An initial HPLC analysis is essential to determine the number of components and their relative ratios. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying the specific isomers present. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to visualize the number of components in your mixture and to screen for suitable solvent systems for column chromatography.
Q2: Which purification method should I try first?
A2: The choice of method depends on the scale of your synthesis and the required purity of the final product. The following workflow provides a general decision-making process.
Caption: Decision workflow for selecting a purification method.
Phase 2: Troubleshooting Fractional Crystallization
Fractional crystallization is a cost-effective and scalable method that exploits small differences in the solubility of isomers in a particular solvent.
Experimental Protocol: Fractional Crystallization
-
Solvent Screening: Test the solubility of your crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at reflux. The ideal solvent will dissolve the product at an elevated temperature but show limited solubility at room temperature.
-
Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling is critical for selective crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or TLC. If the purity has improved but is not yet at the desired level, repeat the process.
Frequently Asked Questions: Fractional Crystallization
Q1: My product "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Solution 1: Add more solvent. Your solution may be too concentrated. Add a small amount of hot solvent to the oil to try and dissolve it, then cool again.
-
Solution 2: Reduce the cooling rate. A slower cooling rate can provide more time for crystal nucleation and growth.
-
Solution 3: Change the solvent system. Try a solvent with a lower boiling point or use a co-solvent system. For example, if you are using toluene, try a mixture of ethyl acetate and hexanes.
Q2: The purity of my material is not improving after several crystallization attempts. Why?
A2: This suggests that the isomers are co-crystallizing or forming a solid solution.
-
Solution 1: Try a different solvent. The selectivity of crystallization is highly dependent on the solvent. A systematic screening of different solvent classes is recommended.
-
Solution 2: Consider a different purification technique. If multiple attempts at crystallization fail, the solubility properties of the isomers may be too similar for this method to be effective. Column chromatography should be your next step.
Phase 3: Troubleshooting Column Chromatography
Column chromatography provides a higher degree of separation by exploiting differences in the partitioning of components between a stationary phase and a mobile phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: For acidic compounds like benzoic acids, standard silica gel is often effective.
-
Mobile Phase Selection: Use TLC to screen for an appropriate mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and reduce tailing on the silica gel.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the fractions by TLC or HPLC and combine the pure fractions.
Frequently Asked Questions: Column Chromatography
Q1: My spots are streaking/tailing on the TLC plate and the column. How can I fix this?
A1: Tailing of acidic compounds on silica gel is a common issue caused by strong interactions between the carboxylic acid and the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of acid to your mobile phase. Including 0.5-1% acetic acid in your eluent will protonate the benzoic acid, minimizing its interaction with the silica and leading to sharper peaks and better separation.
Q2: The isomers are eluting very close together (poor resolution). How can I improve the separation?
A2: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Solution 1: Decrease the polarity of the mobile phase. A less polar eluent will cause the compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.
-
Solution 2: Try a different solvent system. The selectivity of the separation can be altered by changing the composition of the mobile phase. For example, replacing ethyl acetate with a different polar solvent like diethyl ether or a mixture of solvents could change the elution order or improve the separation factor.
-
Solution 3: Use a finer mesh silica gel. A higher surface area stationary phase can provide more theoretical plates and better resolution, but may result in slower flow rates.
Phase 4: High-Purity Polishing with Preparative HPLC
When very high purity (>99.5%) is required, or when other methods have failed, preparative HPLC is the method of choice.
Frequently Asked Questions: Preparative HPLC
Q1: What are the best starting conditions for separating these isomers by preparative HPLC?
A1: A reversed-phase method is typically the most effective for this type of compound.
-
Column: A C18 stationary phase is a robust and common choice.
-
Mobile Phase: A mixture of an aqueous acidic buffer and an organic modifier is recommended. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for maintaining good peak shape.
-
Detection: UV detection at a wavelength where both the desired product and impurities have strong absorbance (e.g., 254 nm) is standard.
Q2: My product is precipitating in the collection tubing. How can I prevent this?
A2: This is a common issue when the collected fraction is rich in the organic modifier, and upon standing, the less soluble product crashes out.
-
Solution 1: Dilute with water post-collection. If your mobile phase is high in acetonitrile or methanol, adding water to the collected fractions can help keep the product in solution before extraction.
-
Solution 2: Perform an immediate liquid-liquid extraction. Transfer the collected fractions directly to a separatory funnel containing a suitable extraction solvent (e.g., ethyl acetate or dichloromethane) and water. This will move the product from the HPLC mobile phase into the organic layer.
References
- Synthesis of this compound: While a specific document detailing the purification of this exact molecule is not readily available, analogous synthetic procedures can be found in patents for related compounds. For instance, the synthesis of similar substituted nitrobenzoic acids often involves nitration of a substituted benzoic acid, which can lead to isomeric impurities.
-
General Principles of Crystallization and Chromatography: For a comprehensive understanding of the theoretical principles behind these separation techniques, standard organic chemistry textbooks and resources are invaluable. Organic Chemistry, 2nd Ed. by Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press. [Link]
-
Troubleshooting in HPLC: For detailed guidance on troubleshooting common issues in High-Performance Liquid Chromatography, resources from major equipment and column manufacturers are highly authoritative. HPLC Troubleshooting Guide. Waters Corporation. [Link]
dealing with side reactions during the synthesis of fluorinated nitro compounds
Welcome to the technical support center for the synthesis of fluorinated nitro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing nitro groups into fluorinated molecules. The unique electronic properties of fluorine can significantly influence the course of nitration and other synthetic transformations, often leading to unexpected side reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome these challenges and achieve your synthetic goals with higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues in Electrophilic Aromatic Nitration
Question 1: My nitration of a fluorinated aromatic ring is giving me a mixture of isomers with poor regioselectivity. How can I improve this?
Answer: Poor regioselectivity in the nitration of fluorinated aromatics is a common issue. The fluorine atom is an ortho-para director, but its strong inductive electron-withdrawing effect can deactivate the ring, making the reaction conditions crucial for selectivity.[1]
Causality: The directing effect of fluorine is a balance between its deactivating inductive effect (-I) and its activating resonance effect (+M). While the resonance effect directs incoming electrophiles to the ortho and para positions, the strong inductive effect deactivates the ortho position more significantly than the para position.[1] Harsh reaction conditions, such as high temperatures and strongly acidic environments, can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to poor regioselectivity.[2]
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can significantly enhance selectivity by favoring the kinetically controlled product.[3]
-
Use Milder Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder reagents that can generate the nitronium ion (NO₂⁺) under less harsh conditions.[4][5]
-
Control the Stoichiometry: Use a minimal excess of the nitrating agent. A large excess can lead to over-nitration and the formation of multiple isomers.[2]
Question 2: I am observing significant amounts of di- and tri-nitrated byproducts, even when using only one equivalent of nitrating agent. What is happening and how can I prevent this?
Answer: The formation of over-nitrated products is a frequent complication, especially when the starting fluorinated aromatic is activated or when the mono-nitro product is more reactive than the starting material.
Causality: The introduction of the first nitro group is deactivating, which should, in theory, slow down subsequent nitrations. However, if the fluorinated starting material is highly activated by other electron-donating groups, the energy barrier for a second or third nitration may still be low enough to be overcome, especially under forcing reaction conditions.[6] In some cases, the reaction exotherm can lead to localized heating, promoting over-nitration.
Troubleshooting Steps & Solutions:
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise at a low temperature to maintain better control over the reaction exotherm.
-
Dilution: Running the reaction in a more dilute solution can help to dissipate heat and may reduce the rate of subsequent nitrations.
-
Alternative Synthetic Routes: If over-nitration remains a persistent issue, consider a different synthetic strategy. For example, it might be possible to introduce the fluorine atom after the nitration step via nucleophilic aromatic substitution (SNA_r_).
Category 2: Unwanted Substitution Reactions
Question 3: During the nitration of my substituted fluoroaromatic compound, I am losing a functional group and replacing it with the nitro group. What is this side reaction?
Answer: You are likely observing an ipso-substitution. This is an electrophilic aromatic substitution where the incoming electrophile (the nitronium ion) displaces a substituent other than a hydrogen atom.[7][8]
Causality: Ipso-substitution is more likely to occur when the substituent being displaced is a good leaving group or can be readily converted into one. Common leaving groups in ipso-nitration include carboxyl (-COOH), silyl (-SiR₃), and sometimes even alkyl groups, especially tertiary alkyl groups like t-butyl.[7][9] The stability of the carbocation intermediate formed upon ipso-attack plays a crucial role.[8] For fluorinated compounds, the presence of other activating groups can direct the nitronium ion to an already substituted position.
Troubleshooting Workflow for Ipso-Substitution:
Sources
- 1. ijrar.org [ijrar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 5-Fluoro-3-methyl-2-nitrobenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the successful and safe execution of your large-scale reactions.
I. Core Synthesis & Mechanism Overview
The synthesis of this compound is a critical step in the preparation of various pharmaceutical compounds, including the PARP inhibitor Rucaparib.[1] The primary transformation involves the nitration of a substituted benzoic acid, a classic electrophilic aromatic substitution reaction. However, the directing effects of the substituents on the aromatic ring, coupled with the inherent hazards of nitration, present unique challenges, especially during scale-up.
The carboxylic acid group is a deactivating, meta-director, while the methyl group is an activating, ortho, para-director.[2][3] The fluorine atom also influences the regioselectivity. Understanding the interplay of these directing effects is crucial for optimizing the reaction and minimizing the formation of unwanted isomers.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?
This is a common challenge due to the competing directing effects of the substituents on the starting material, 5-fluoro-2-methylbenzoic acid.[2] The methyl group directs ortho and para, while the carboxylic acid group directs meta. To favor the desired isomer, consider the following:
-
Reaction Conditions: Lowering the reaction temperature can enhance selectivity.[2]
-
Nitrating Agent: The choice of nitrating agent is critical. A mixture of fuming nitric acid and oleum has been shown to improve yield and purity, resulting in a colorless product with a low content of the undesired dinitro derivative.[1]
-
Order of Addition: Slowly adding the nitrating agent to the solution of the benzoic acid derivative in sulfuric acid at a controlled, low temperature is a standard and effective practice.[4][5]
Q2: I'm observing poor yield during the nitration step. What are the potential causes and how can I optimize it?
Low yields can stem from several factors:
-
Incomplete Reaction: Ensure sufficient reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[4][5]
-
Suboptimal Temperature: The reaction is highly exothermic. Maintaining a low and consistent temperature (e.g., -5 to 0°C) is crucial to prevent side reactions and decomposition.[4][5]
-
Nitrating Agent Stoichiometry: Using an appropriate molar excess of the nitrating agent can drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of dinitro byproducts.[1]
-
Work-up Procedure: The quenching step is critical. Pouring the reaction mixture onto crushed ice with vigorous stirring helps to precipitate the product effectively.[4][5]
Q3: The color of my final product is off-white or yellow. What causes this discoloration and how can I obtain a purer, colorless product?
A yellow or brown coloration often indicates the presence of impurities, such as regioisomers or dinitro byproducts.[1]
-
Improved Nitrating Conditions: As mentioned, using fuming nitric acid and oleum can lead to a colorless product.[1]
-
Purification:
-
Recrystallization: This is a common method for purifying the crude product. The choice of solvent is critical and should be determined experimentally.
-
Silica Gel Chromatography: For smaller scales or to obtain very high purity material, column chromatography can be employed.[4]
-
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Exothermic Runaway | Inadequate heat removal, rapid addition of nitrating agent. | Use a reactor with efficient cooling and a large surface area-to-volume ratio. Add the nitrating agent slowly and monitor the internal temperature closely.[6] |
| Formation of Dinitro Byproducts | Excess nitrating agent, elevated reaction temperature. | Carefully control the stoichiometry of the nitrating agent. Maintain a consistently low reaction temperature.[1] |
| Poor Product Isolation | Inefficient precipitation during work-up, product loss during filtration. | Ensure vigorous stirring during quenching on ice. Use an appropriate filter medium and wash the filter cake with cold water to remove residual acid.[7] |
| Safety Concerns | Handling of corrosive and reactive nitric and sulfuric acids.[8][9] | Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8][9][10] Have an emergency spill kit readily available.[8][11] |
III. Experimental Protocols & Workflows
Lab-Scale Synthesis of this compound
This protocol is adapted from established literature procedures.[4][5]
Materials:
-
5-Fluoro-2-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
To a solution of concentrated H₂SO₄, add 5-fluoro-2-methylbenzoic acid portionwise at -5 to 0°C.
-
Prepare a mixture of concentrated HNO₃ in concentrated H₂SO₄.
-
Add the nitrating mixture drop-wise to the benzoic acid solution, maintaining the temperature at -5 to 0°C over approximately 1.5 hours.
-
Stir the mixture at this temperature for 2 hours.
-
Monitor the reaction completion by TLC (petroleum ether/EtOAc = 1:1).
-
Pour the reaction mixture into crushed ice with vigorous stirring.
-
Collect the precipitate by filtration.
-
Dissolve the precipitate in EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution to obtain the crude 5-fluoro-2-methyl-3-nitrobenzoic acid.
Scale-Up Considerations Workflow
Caption: A generalized workflow for the scale-up of the nitration reaction.
IV. Safety First: A Non-Negotiable Priority
Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[6][8]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9][10]
-
Ventilation: Conduct all operations in a certified chemical fume hood.[8]
-
Emergency Preparedness: Ensure easy access to an eyewash station and safety shower.[8][9] Have appropriate spill containment and neutralization materials readily available.[8][11]
-
Thermal Runaway Prevention: The reaction generates significant heat. Inadequate temperature control can lead to a dangerous thermal runaway.[6] Implement robust cooling and monitoring systems.
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[11] Follow all institutional and regulatory guidelines for hazardous waste disposal.
Nitration Safety Decision Tree
Caption: A decision tree for ensuring safety before starting a nitration reaction.
V. Conclusion
The successful scale-up of this compound synthesis requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and an unwavering commitment to safety. By anticipating potential challenges and implementing the strategies outlined in this guide, researchers and production chemists can achieve high yields of a pure product in a safe and reproducible manner.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY. University of Washington.
- Treadwell, E. M., & Lin, T.-Y. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. ACS Publications.
- Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. (2025). BenchChem.
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (n.d.). Dialnet.
- Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids. (2025). BenchChem.
- Methyl 5-fluoro-2-methyl-3-nitrobenzoate. (2025). ChemicalBook.
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.). Google Patents.
- 5-Fluoro-2-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2025). ResearchGate.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis. (n.d.). ChemicalBook.
- What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid?. (n.d.). Guidechem.
- Process for the preparation of 5-fluoro-2-nitrobenzoic acid. (n.d.). Google Patents.
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- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Aromatic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of aromatic compounds. Aromatic nitration is a cornerstone of organic synthesis, yet its highly exothermic nature presents significant safety and control challenges.[1][2] This document provides practical, in-depth answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Control
This section addresses the foundational knowledge required to approach aromatic nitration safely and effectively.
Q1: Why is the nitration of aromatic compounds so highly exothermic?
A1: The high exothermicity stems from two main factors: the formation of the potent electrophile (the nitronium ion, NO₂⁺) and the subsequent aromatic substitution. The reaction between concentrated nitric acid and sulfuric acid to generate the nitronium ion is itself an exothermic acid-base reaction.[3][4] This nitronium ion then reacts with the electron-rich aromatic ring in an electrophilic aromatic substitution, which is also a thermodynamically favorable and heat-releasing process.[4] The overall enthalpy of reaction is significant, and if the rate of heat generation surpasses the rate of heat removal, a dangerous thermal runaway can occur.[2][5]
Q2: What is the critical role of sulfuric acid in the standard "mixed acid" nitration?
A2: Sulfuric acid serves two crucial functions. First, as a stronger acid than nitric acid, it protonates the nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[3][6] Second, sulfuric acid is an excellent dehydrating agent, absorbing the water molecule produced during the reaction.[7] This is vital because the presence of water can dilute the acid mixture, reducing the concentration of the nitronium ion and slowing down or quenching the reaction.[8]
Q3: How does the structure of the aromatic substrate affect the reaction's exothermicity and required conditions?
A3: The substrate's reactivity is paramount.
-
Electron-Donating Groups (Activating Groups): Substituents like methyl (-CH₃), hydroxyl (-OH), or amino (-NH₂) groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[9] These activated compounds react much faster and more exothermically, thus requiring lower temperatures and more careful control of reagent addition to prevent runaway reactions and polysubstitution.[10]
-
Electron-Withdrawing Groups (Deactivating Groups): Substituents like nitro (-NO₂), carboxyl (-COOH), or trifluoromethyl (-CF₃) groups decrease the ring's electron density.[4][9] These deactivated compounds require more forcing conditions, such as higher temperatures or the use of fuming nitric/sulfuric acid (oleum), to achieve a reasonable reaction rate.[10]
Q4: What are the essential safety precautions when preparing and handling mixed acid?
A4: Mixed acid is extremely corrosive and a powerful oxidizing agent.[2]
-
Preparation: Always add the sulfuric acid first to the reaction vessel and then slowly add the nitric acid while cooling the mixture in an ice bath. This order is critical because the dilution of sulfuric acid is highly exothermic.
-
Personal Protective Equipment (PPE): A non-negotiable requirement includes chemical-resistant gloves, safety goggles, a face shield, and an acid-resistant lab coat.[2]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling toxic nitrogen dioxide gas, which can be a byproduct.[2][3]
-
Spill Response: Ensure that spill containment and neutralization materials, such as sodium bicarbonate, are readily accessible.[10]
Section 2: Troubleshooting Guide - Managing Temperature Excursions and Runaway Reactions
This section provides direct, actionable advice for critical situations that may arise during the experiment.
Q5: My reaction temperature is rising rapidly and has exceeded the target by 5-10°C. What are the immediate steps?
A5: This is a critical situation indicating that heat generation is exceeding heat removal.
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent. This is the most crucial first step to stop feeding the reaction.
-
Enhance Cooling: Ensure the cooling bath is topped up and functioning efficiently. If using an ice bath, add more ice and salt to lower the temperature further.
-
Check Agitation: Verify that the stirring is vigorous and effective. Poor agitation can create localized hot spots where the reaction accelerates uncontrollably.[10]
-
Monitor Closely: Continue to monitor the internal temperature. If it begins to stabilize or decrease, you may be able to regain control. Do not resume addition until the temperature is well below the set point and stable.
Q6: The temperature is continuing to rise uncontrollably despite stopping reagent addition and enhancing cooling. What is the emergency procedure?
A6: This scenario constitutes a potential runaway reaction. Your lab's specific emergency protocol is the primary guide. However, general emergency steps include:
-
Alert Personnel: Immediately alert your supervisor and any colleagues in the vicinity.
-
Prepare for Quench (Last Resort): As a final measure, the reaction can be quenched by cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water.[10] Extreme caution is required , as the dilution of concentrated acid is itself highly exothermic and can cause violent splashing.[10] This should only be performed if you have a clear, unobstructed path to a suitable quenching station and are wearing full protective gear.
-
Evacuate: If the reaction cannot be controlled or safely quenched, evacuate the immediate area and follow your institution's emergency response plan.
Logical Workflow for Managing Temperature Excursions
The following diagram outlines the decision-making process when faced with a temperature spike.
Caption: Decision tree for managing temperature excursions.
Section 3: Proactive Control & Optimization
Preventing problems is always preferable to reacting to them. This section focuses on optimizing your experimental setup for maximum safety and efficiency.
Q7: How does the rate of addition of the nitrating agent impact safety and yield?
A7: The rate of addition is one of the most critical control parameters. A slow, dropwise addition ensures that the heat generated by the reaction can be effectively dissipated by the cooling system, maintaining a stable internal temperature.[11] Adding the nitrating agent too quickly is a primary cause of thermal runaway, as it generates heat faster than the cooling system can manage.[10] Furthermore, poor temperature control resulting from rapid addition can lead to increased side reactions and polynitration, ultimately reducing the yield of the desired product.[11][12]
Q8: Can the choice of solvent help in managing the reaction exotherm?
A8: Yes, though many nitrations are run in neat sulfuric acid, an appropriate co-solvent can be beneficial. A solvent with a good heat capacity can act as a "heat sink," absorbing some of the energy released and buffering against rapid temperature changes. However, the solvent must be inert to the strong oxidizing and acidic conditions. Halogenated solvents like dichloromethane have been used, but their stability must be verified.[7] The choice of solvent can also influence the regioselectivity of the reaction.[13][14]
Q9: What is the difference between batch and continuous flow nitration from a safety perspective?
A9:
-
Batch Nitration: This is the traditional method where all reagents are combined in a single vessel. The main challenge is poor heat transfer, as the surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation difficult and increasing the risk of runaway reactions.[10]
-
Continuous Flow Nitration: In this modern approach, reactants are pumped through narrow tubes or microreactors.[8] These systems have an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[3][5] This dramatically enhances safety, reduces the volume of hazardous material reacting at any given moment, and often leads to higher yields and better selectivity.[8][10]
Section 4: Data & Protocols for Practical Application
Table 1: Comparison of Common Nitrating Systems
| Nitrating System | Typical Temperature | Key Advantages | Key Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | -10°C to 50°C | Low cost, high reactivity, well-established.[9] | Highly exothermic, corrosive, generates acidic waste.[2] |
| Nitric Acid in Acetic Anhydride | 20°C to 40°C | Milder conditions, can be more selective.[9] | Acetic anhydride is flammable and moisture-sensitive. |
| Nitronium Salts (e.g., NO₂BF₄) | -20°C to 25°C | Can be used in organic solvents, high reactivity. | Expensive, moisture-sensitive. |
| Urea Nitrate / Nitroguanidine | Room Temperature | Solid reagents, potentially milder conditions.[15] | Requires strong acid activation, less common.[15] |
Experimental Protocol: Controlled Mononitration of Toluene
This protocol details a standard lab-scale procedure with embedded safety and control points.
Objective: To synthesize a mixture of nitrotoluene isomers while maintaining strict temperature control.
Materials:
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Toluene
-
Ice, Salt
-
Sodium Bicarbonate (5% solution)
-
Crushed Ice
Procedure:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer to measure the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a large ice-salt bath.
-
Preparation of Nitrating Mixture (Mixed Acid): In a separate beaker cooled in an ice bath, slowly add 12.5 mL of concentrated sulfuric acid. Once cooled, very slowly add 10.6 mL of concentrated nitric acid to the sulfuric acid with gentle swirling.[10] Allow this mixture to cool to below 0°C in the ice bath.
-
Charge the Reactor: Add 15 mL of toluene to the reaction flask and begin vigorous stirring. Cool the toluene to below 5°C.
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixed acid dropwise to the stirred toluene over a period of approximately 1.5 hours. Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure the temperature does not exceed 5-10°C. [10]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30 minutes as it slowly warms towards room temperature.
-
Work-up/Quenching: In a separate large beaker, prepare approximately 150 g of crushed ice. Slowly and carefully , with good stirring, pour the reaction mixture onto the crushed ice.[10] This step is exothermic and must be done cautiously in a fume hood.
-
Isolation and Neutralization: Transfer the quenched mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of water.
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture (e.g., by GC-MS or NMR) to determine the isomer distribution and yield.
References
- Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications.
- Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration - Benchchem.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate.
- Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Publishing.
- Technical Support Center: Optimizing Oleum Nitration Reactions - Benchchem.
-
Aromatic Nitration - BYJU'S. Available at: [Link]
- managing exothermic reactions during the nitration of trifluoromethoxybenzene - Benchchem.
-
Continuous flow nitration in miniaturized devices - PMC - NIH. Available at: [Link]
-
Nitration - Wikipedia. Available at: [Link]
-
the nitration of benzene - electrophilic substitution - Chemguide. Available at: [Link]
-
Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride | Request PDF - ResearchGate. Available at: [Link]
-
Nitration of Benzene - Chemistry Steps. Available at: [Link]
- Controlling temperature of nitration reactions - Google Patents.
-
Nitration reaction safety - YouTube. Available at: [Link]
-
Effect of solvents on regioselectivity of anisole nitration | Request PDF - ResearchGate. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]
-
Nitration and aromatic reactivity. Available at: [Link]
-
Heat effects due to dilution during aromatic nitrations by mixed acid in batch conditions - AKJournals. Available at: [Link]
-
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Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates - datapdf.com. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-Fluoro-3-methyl-2-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. In the synthesis of novel compounds such as 5-Fluoro-3-methyl-2-nitrobenzoic acid, a potential building block in medicinal chemistry, rigorous structural confirmation is paramount. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unparalleled, high-resolution data on the precise spatial arrangement of atoms within a crystalline solid.[1][2] This technique allows for the direct determination of bond lengths, bond angles, and stereochemistry, providing definitive proof of a molecule's structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Step): The primary challenge is obtaining a high-quality single crystal. For this compound, slow evaporation of a saturated solution is a common starting point. A variety of solvents should be screened (e.g., ethanol, methanol, acetone, ethyl acetate, and co-solvent systems) to find conditions that yield well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction pattern is collected as a series of images.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structure is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.[3]
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent for crystallization is critical. The ideal solvent is one in which the compound has moderate solubility, allowing for slow, controlled crystal growth.
-
Cryo-cooling: Cooling the crystal is essential to protect it from the X-ray beam and to reduce thermal motion, which sharpens the diffraction spots and improves the quality of the final structure.
Caption: Workflow for X-ray Crystallography.
Orthogonal Confirmation: Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, it is not always feasible to grow suitable crystals. Furthermore, understanding the molecule's structure in solution is often necessary. In these cases, a combination of spectroscopic techniques is employed.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid signals that overlap with analyte signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
-
Spectral Interpretation:
-
¹H NMR: Expect signals in the aromatic region (around 7-8 ppm).[5] The integration of these signals will correspond to the number of protons on the aromatic ring. A singlet corresponding to the methyl group protons should appear around 2.5 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The aromatic carbons will resonate in the 120-150 ppm range.[5] The carbonyl carbon of the carboxylic acid will be further downfield (>165 ppm), and the methyl carbon will be upfield (around 20 ppm).
-
2D NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring.
-
Caption: Workflow for NMR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is generally suitable for polar molecules like carboxylic acids. Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion. For this compound (C₈H₆FNO₄), the expected monoisotopic mass is approximately 199.0281 g/mol .[6] Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Fragmentation patterns can also provide structural information.
Caption: Workflow for Mass Spectrometry.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule.[7][8]
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[9]
-
Spectral Interpretation: Look for characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹.
-
A C=O stretch from the carboxylic acid around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretches from the nitro group in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[10]
-
C-F and C-H stretches and bends at their characteristic frequencies.
-
Caption: Workflow for FTIR Spectroscopy.
Comparative Analysis of Structural Confirmation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Vibrational Spectroscopy |
| Information Provided | 3D atomic arrangement, bond lengths/angles, stereochemistry | Connectivity, chemical environment, solution conformation | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Solution | Solid or Solution | Solid or Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms | Milligrams |
| Destructive? | No | No | Yes (typically) | No |
| Key Advantage | Unambiguous structure determination[2] | Rich structural information in solution | High sensitivity and molecular formula confirmation | Rapid functional group identification |
| Key Limitation | Requires high-quality single crystals | Lower resolution than crystallography, complex spectra | Provides limited connectivity information | Ambiguous for complex molecules |
Conclusion and Expert Recommendation
The definitive structural confirmation of this compound is best achieved through single-crystal X-ray crystallography . The resulting three-dimensional structure provides irrefutable evidence of its atomic connectivity and stereochemistry.
In the absence of suitable crystals, or for a comprehensive characterization, a combination of spectroscopic techniques is essential. High-resolution mass spectrometry should be used to confirm the molecular formula. ¹H and ¹³C NMR spectroscopy , including 2D techniques, are crucial for establishing the connectivity of the atoms in solution. FTIR spectroscopy serves as a rapid and straightforward method to verify the presence of key functional groups (carboxylic acid, nitro group).
By employing these orthogonal techniques, researchers can build a self-validating dataset that provides a high degree of confidence in the structure of this compound, a critical step in its journey from a synthesized molecule to a potential component in drug discovery and development.
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Minor, W., Dauter, Z., & Wlodawer, A. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 229–244. Retrieved from [Link]
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Reva, M., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(23), 5727. Retrieved from [Link]
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Dahl, T., & Sjöberg, B. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1269–1276. Retrieved from [Link]
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Mary, Y. S., & Balachandran, V. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1546. Retrieved from [Link]
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Gallego, M., & Gavira, J. A. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10892. Retrieved from [Link]
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Tahir, M. N., Tariq, M. I., & Tariq, R. H. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2288. Retrieved from [Link]
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Emmer, J., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5174–5188. Retrieved from [Link]
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Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. Retrieved from [Link]
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Govindarajan, M., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003–2011. Retrieved from [Link]
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Differentiating Key Pharmaceutical Intermediates: A Spectroscopic Comparison of 5-Fluoro-3-methyl-2-nitrobenzoic Acid and Its Regioisomers
Introduction
In the landscape of pharmaceutical synthesis and drug development, the precise structural characterization of intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of their functional groups on an aromatic scaffold—can exhibit vastly different pharmacological activities and toxicity profiles. The distinction between them is therefore critical.
This guide provides an in-depth spectroscopic comparison of 5-Fluoro-3-methyl-2-nitrobenzoic acid, a versatile building block in medicinal chemistry, with its key regioisomers. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, explaining the causal relationships between molecular structure and spectral output. We will explore how the subtle repositioning of fluoro, methyl, and nitro groups around the benzoic acid core creates unique and identifiable fingerprints in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers and drug development professionals with the expertise to confidently identify and differentiate these critical compounds.
Molecular Structures and the Basis for Spectral Differences
The core challenge lies in differentiating isomers with the identical mass and constituent functional groups. The electronic and steric environment of each atom, dictated by the position of its neighbors, is the source of their distinct spectroscopic signatures. The primary compounds for our comparison are:
-
Target Compound: this compound
-
Regioisomer 1: 4-Fluoro-2-methyl-5-nitrobenzoic acid
-
Regioisomer 2: 3-Fluoro-2-methyl-6-nitrobenzoic acid
-
Regioisomer 3: 2-Fluoro-4-methyl-5-nitrobenzoic acid
The interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, combined with the steric hindrance they impose, governs the spectral characteristics of each molecule.
Caption: Molecular structures of the target compound and its regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each proton (¹H) and carbon (¹³C) is exquisitely sensitive to the local electronic environment.
Expertise & Experience: Interpreting the Aromatic Region
The key to distinguishing these isomers lies in the ¹H NMR signals of the aromatic protons and the ¹³C NMR signals of the aromatic carbons.
-
Electron-Withdrawing Effects: The nitro (-NO₂) and fluoro (-F) groups are strongly electron-withdrawing. They deshield (move to a higher ppm) protons and carbons that are ortho and para to them. The nitro group has a particularly strong deshielding effect on adjacent protons.[1]
-
Electron-Donating Effects: The methyl (-CH₃) group is weakly electron-donating, causing a slight shielding (move to a lower ppm) of ortho and para positions.
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The fluorine atom (¹⁹F) has a nuclear spin, which couples to nearby protons and carbons, causing signals to split into doublets or multiplets. The magnitude of the coupling constant (J) depends on the number of bonds separating the atoms (e.g., ³J_HF for three-bond coupling). This is a definitive marker for the position of the fluorine atom relative to other groups.
Comparative NMR Data (Expected & Observed)
| Compound | Aromatic ¹H NMR Signals (δ, ppm) | Methyl ¹H NMR (δ, ppm) | Carboxyl ¹H NMR (δ, ppm) | Key Differentiating Features |
| This compound (Target) | Two aromatic protons expected. One will be a doublet coupled to F (H-4), the other a singlet-like signal (H-6). Both will be significantly downfield. | ~2.4-2.6 | >10 (Broad singlet) | Two distinct aromatic signals. H-4 will show H-F coupling. H-6 is adjacent to the deshielding -NO₂ group. |
| 4-Fluoro-2-methyl-5-nitrobenzoic acid | Two aromatic protons expected, appearing as singlets (or very narrow doublets due to long-range coupling). H-3 will be shielded by the methyl group. H-6 will be strongly deshielded by the adjacent nitro group. | ~2.6-2.8 | >10 (Broad singlet) | Two aromatic singlets. The chemical shift difference between them will be large due to the opposing effects of the -CH₃ and -NO₂ groups. |
| 3-Fluoro-2-methyl-6-nitrobenzoic acid | Two aromatic protons expected, appearing as doublets from H-H coupling. The proton at H-4 will also show coupling to fluorine. | ~2.5-2.7 | >10 (Broad singlet) | An AB quartet system in the aromatic region, with one of the signals further split by fluorine coupling. |
| 2-Fluoro-4-methyl-5-nitrobenzoic acid | Two aromatic protons expected. H-3 will be a doublet coupled to fluorine. H-6 will be a singlet, strongly deshielded by the nitro group. | ~2.5-2.7 | >10 (Broad singlet) | One aromatic signal will be a clear doublet with a J-coupling characteristic of ortho H-F interaction. |
Note: Exact chemical shifts are solvent-dependent. Data for the target compound is predicted based on substituent effects, while data for regioisomers is based on general principles and available data for similar structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy provides information about the functional groups and their vibrational modes. While all isomers will show characteristic peaks for the -COOH, -NO₂, and C-F groups, the precise wavenumbers will shift based on their electronic and steric interactions.
Expertise & Experience: Key Vibrational Modes to Scrutinize
-
Carbonyl (C=O) Stretch: The carboxylic acid C=O stretch (~1700-1730 cm⁻¹) is a strong, sharp peak.[2] Its position is sensitive to electronic effects. Electron-withdrawing groups on the ring tend to shift this absorption to a higher wavenumber. Intramolecular hydrogen bonding, for example between the carboxylic acid proton and an ortho-nitro group, can cause broadening and a shift to a lower wavenumber.
-
Nitro (N-O) Stretches: The -NO₂ group displays two characteristic strong absorptions: an asymmetric stretch (~1520-1560 cm⁻¹) and a symmetric stretch (~1340-1370 cm⁻¹).[2] Their positions can be affected by steric hindrance that twists the nitro group out of the plane of the aromatic ring, disrupting conjugation.[3]
-
C-H Out-of-Plane Bending: The pattern of strong absorptions in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[4]
Comparative FT-IR Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | Asymmetric N-O Stretch | Symmetric N-O Stretch | C-H Bending Pattern |
| This compound (Target) | ~1710-1725 (Potential for intramolecular H-bonding with ortho -NO₂) | ~1530-1545 | ~1350-1365 | Diagnostic for 1,2,3,5-tetrasubstitution |
| 4-Fluoro-2-methyl-5-nitrobenzoic acid | ~1700-1715 | ~1520-1535 | ~1340-1355 | Diagnostic for 1,2,4,5-tetrasubstitution |
| 3-Fluoro-2-methyl-6-nitrobenzoic acid | ~1715-1730 (Steric hindrance from two ortho groups may twist COOH out of plane) | ~1535-1550 | ~1355-1370 | Diagnostic for 1,2,3,4-tetrasubstitution |
| 2-Fluoro-4-methyl-5-nitrobenzoic acid | ~1705-1720 (Potential for intramolecular H-bonding with ortho -F) | ~1525-1540 | ~1345-1360 | Diagnostic for 1,2,4,5-tetrasubstitution |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. All isomers will have the same molecular weight (199.14 g/mol ). Differentiation comes from the relative abundances of fragment ions.
Expertise & Experience: Predicting Fragmentation Pathways
Under Electron Ionization (EI), the molecular ion (M•⁺) will undergo fragmentation. Common losses for this class of compounds include:
-
Loss of •OH (M-17): A very common fragmentation for carboxylic acids.
-
Loss of •NO₂ (M-46): Loss of the nitro group is a characteristic fragmentation.
-
Loss of •COOH (M-45): Loss of the entire carboxyl group.[5]
-
[M-H]⁻ Peak: In negative-ion mode ESI-MS, a prominent peak corresponding to the deprotonated molecule is often observed for nitrobenzoic acids.[6]
The relative stability of the resulting fragment ions, which is influenced by the substituent pattern, will dictate the appearance of the mass spectrum. For instance, steric crowding around a functional group can promote its cleavage.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Differentiating Feature |
| All Isomers | 199 (M•⁺ or [M-H]⁻) | 182 (M-OH), 154 (M-NO), 153 (M-NO₂), 154 (M-COOH) | The relative intensities of the fragment ions will differ based on the stability of the resulting carbocations, which is governed by the specific arrangement of the substituents. |
Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition protocols are essential.
Caption: A generalized workflow for the spectroscopic analysis of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and co-add 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time with more scans (~1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Place the sample pellet in the spectrometer's sample holder. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal quality.[2]
-
Data Analysis: Identify the wavenumbers of key absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrumentation: Use a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (ESI): Infuse the sample solution directly into the source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. Acquire spectra over a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to theoretical pathways.
Conclusion
The unambiguous identification of this compound from its regioisomers is a task achievable with a systematic, multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition, it is the fine details within NMR and IR spectra that provide the definitive structural proof. ¹H NMR spectroscopy, with its sensitivity to proton coupling with fluorine and the deshielding effects of the nitro group, offers the most decisive evidence. FT-IR spectroscopy corroborates this by revealing shifts in vibrational frequencies due to intramolecular interactions and substitution patterns. By understanding the fundamental principles that link molecular structure to spectral output, researchers can confidently navigate the complexities of isomeric differentiation, ensuring the integrity and quality of their work in the critical path of drug discovery and development.
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A Strategic Guide to the Synthesis and Biological Evaluation of 5-Fluoro-3-methyl-2-nitrobenzoic Acid Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of specific pharmacophores within a single molecular scaffold is a cornerstone of rational drug design. The 5-Fluoro-3-methyl-2-nitrobenzoic acid core is one such scaffold of significant interest. While direct, extensive research on this specific parent molecule and its derivatives is nascent, the constituent functional groups—a fluorine atom, a nitro group, and a carboxylic acid on a benzene ring—are well-established contributors to potent biological activity in other molecular contexts.
The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic properties.[1] The nitro group is a key feature in many antimicrobial agents and can be a precursor for further functionalization.[2] The benzoic acid moiety provides a crucial anchor for interaction with biological targets and a convenient handle for synthesizing a diverse library of derivatives, such as esters and amides.[2][3]
This guide, therefore, serves as a strategic framework for researchers, scientists, and drug development professionals. It provides a comprehensive, field-proven approach to the synthesis of novel this compound derivatives and a robust, multi-faceted platform for their comparative biological evaluation. We will proceed from foundational synthetic protocols to detailed workflows for assessing anticancer, antimicrobial, and anti-inflammatory activities, underpinned by insights into potential structure-activity relationships (SAR) gleaned from analogous chemical series.
Proposed Synthetic Workflow: Generating a Focused Derivative Library
The primary objective is to create a diverse yet focused library of derivatives to enable a systematic exploration of the structure-activity relationship. The carboxylic acid group of the parent compound is the ideal point for modification. We will focus on the synthesis of two major classes of derivatives: amides and esters.
Caption: General synthetic workflow for creating amide and ester derivatives.
Experimental Protocol 1: Synthesis of Amide Derivatives
The conversion of the carboxylic acid to an amide is a robust and versatile reaction. The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or HATU facilitates the reaction by activating the carboxyl group, allowing for a direct reaction with a wide range of primary and secondary amines under mild conditions.[4]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the selected amine (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide derivative.
Experimental Protocol 2: Synthesis of Ester Derivatives (Fischer Esterification)
Fischer esterification is a classic and effective method for producing esters from carboxylic acids and alcohols, using a strong acid as a catalyst.[5][6] Using the alcohol as the solvent ensures it is in large excess, driving the reaction equilibrium towards the product.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol, Propanol)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5% mol)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the corresponding anhydrous alcohol, which acts as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Framework for Comparative Biological Evaluation
A tiered screening approach is recommended to efficiently identify promising derivatives. Primary screening should assess broad activity across multiple domains, followed by more detailed secondary assays for the most potent compounds.
Caption: A tiered workflow for biological activity screening.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]
Detailed Protocol:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5x10⁵ CFU/mL. Add the bacterial suspension to each well.
-
Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[12]
Anti-inflammatory Activity: NF-κB Translocation Assay
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of pro-inflammatory genes.[13] Inhibiting its activation is a major strategy for anti-inflammatory drug development. This can be measured by monitoring its translocation from the cytoplasm to the nucleus upon stimulation.[14][15]
Caption: Simplified NF-κB signaling pathway.
Detailed Protocol (Image-Based):
-
Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7) or a reporter cell line (e.g., HeLa with GFP-tagged NF-κB) in a 96-well, clear-bottom black plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding a stimulant like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for 30-60 minutes.[15]
-
Fix and Permeabilize: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Stain for endogenous NF-κB (p65 subunit) using a specific primary antibody followed by a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm. A potent anti-inflammatory compound will prevent the increase in the nuclear-to-cytoplasmic ratio of NF-κB upon stimulation.
Interpreting the Data: A Predictive Structure-Activity Relationship (SAR) Framework
While awaiting experimental data, we can hypothesize potential SAR trends based on established principles from related compound classes, such as fluoroquinolones.[16][17][18] This framework provides a basis for rational compound design and data interpretation.
Data Summary Table Template:
| Compound ID | R-Group (Amide/Ester) | Anticancer IC₅₀ (µM) [Cell Line] | Antimicrobial MIC (µg/mL) [Bacteria] | % NF-κB Inhibition [Concentration] |
| Parent | -OH | TBD | TBD | TBD |
| AM-01 | -NH-CH₃ | TBD | TBD | TBD |
| ES-01 | -O-CH₃ | TBD | TBD | TBD |
| AM-02 | -NH-Phenyl | TBD | TBD | TBD |
| ES-02 | -O-Phenyl | TBD | TBD | TBD |
Inferred SAR Insights:
-
Role of the C6-Fluorine Equivalent: In quinolones, a fluorine atom at the C6 position is critical for broad-spectrum antibacterial activity and DNA gyrase inhibition.[19][20] The fluorine at position 5 in our scaffold is expected to significantly influence the electronic properties of the ring and may be crucial for potent activity.
-
Influence of Amide/Ester Substituents (R-Group):
-
Lipophilicity: Increasing the lipophilicity of the R-group (e.g., by adding longer alkyl chains or aromatic rings) may enhance cell membrane penetration, potentially boosting both anticancer and antimicrobial activity, but could also increase cytotoxicity to normal cells.
-
Steric Bulk: Large, bulky R-groups may create steric hindrance that prevents binding to a target enzyme or receptor, thus reducing activity. Conversely, they could also confer selectivity for a specific target.
-
Hydrogen Bonding: R-groups containing hydrogen bond donors or acceptors (e.g., hydroxyls, amines) could form additional interactions with a biological target, thereby increasing binding affinity and potency.
-
-
The Nitro and Methyl Groups: The electron-withdrawing nitro group and electron-donating methyl group create a specific electronic environment on the aromatic ring. Their relative positions will influence the acidity of the carboxylic acid and the overall reactivity and binding properties of the molecule.[2]
Conclusion and Future Directions
This guide provides a comprehensive, actionable framework for the synthesis and comparative biological evaluation of novel this compound derivatives. By systematically generating amide and ester libraries and screening them through validated anticancer, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify lead compounds.
The true value of this approach lies in its iterative nature. The initial SAR data generated by following these protocols will provide the critical insights needed to design a second generation of derivatives with enhanced potency, improved selectivity, and more favorable drug-like properties. Subsequent mechanism-of-action studies on the most promising 'hit' compounds will be essential to fully elucidate their therapeutic potential.
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- Wolfson, J. S., & Hooper, D. C. (1989). Structure--activity relationship of quinolones. Clinical investigations in medicine. Medecine clinique et experimentale, 12(1), 7–9.
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A Researcher's Guide to 5-Fluoro-3-methyl-2-nitrobenzoic Acid and Its Analogs as Versatile Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. The intricate dance of potency, selectivity, and pharmacokinetic properties is often dictated by the subtle nuances of a molecule's architecture. Among the myriad of available synthons, substituted benzoic acids, particularly those bearing fluorine and nitro functionalities, have emerged as powerful tools for molecular design. This guide provides an in-depth evaluation of 5-Fluoro-3-methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of the PARP inhibitor Rucaparib, and its positional isomers.[1] We will explore their synthesis, physicochemical properties, and reactivity profiles, offering a comparative analysis to aid researchers in making informed decisions for their drug discovery programs.
The Strategic Importance of Fluorinated and Nitrated Benzoic Acids
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further functionalization, such as reduction to an amine. The combination of these features in a benzoic acid scaffold provides a trifecta of desirable attributes for a medicinal chemistry building block.
This guide will focus on a comparative evaluation of the following building blocks:
-
This compound
-
Analogs:
-
2-Fluoro-5-methylbenzoic acid
-
5-Fluoro-2-nitrobenzoic acid
-
4-Fluoro-2-methyl-5-nitrobenzoic acid
-
3-Fluoro-5-methyl-2-nitrobenzoic acid
-
We will assess these compounds based on three critical performance pillars: Synthetic Accessibility , Physicochemical Properties , and Chemical Reactivity .
Synthetic Accessibility: A Comparative Overview
The ease and efficiency of synthesizing a building block are critical considerations for its practical application in drug discovery campaigns, which often require the rapid generation of analog libraries. Here, we present established synthetic routes for the target compound and its key analogs.
Synthesis of this compound
A common route to this compound involves the nitration of 5-fluoro-2-methylbenzoic acid.[1] The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring.
Diagram: Synthetic Pathway to this compound
Caption: Synthesis of this compound.
Synthesis of Selected Analogs
The synthetic routes to the analog building blocks often start from readily available precursors and employ standard aromatic substitution and oxidation reactions.
-
2-Fluoro-5-methylbenzoic acid: Can be synthesized from m-fluorotoluene through a Friedel-Crafts acylation followed by hydrolysis and acidification.[3]
-
5-Fluoro-2-nitrobenzoic acid: Typically prepared by the nitration of 3-fluorobenzoic acid.[4][5]
-
4-Fluoro-2-methyl-5-nitrobenzoic acid: Can be synthesized via the oxidation of 2-chloro-4-fluoro-5-nitrotoluene followed by a halogen exchange reaction, or through nitration of 4-fluoro-2-methylbenzoic acid.
-
3-Fluoro-5-methyl-2-nitrobenzoic acid: Synthesis can be achieved through a multi-step process starting from appropriate precursors, often involving diazotization followed by a Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atom.
Comparative Physicochemical Properties
The physicochemical properties of a building block, such as solubility and thermal stability, are critical determinants of its handling, formulation, and ultimately, the properties of the final drug substance.
Solubility
The solubility of these acidic compounds is expected to vary in different solvents based on their polarity and the interplay of their functional groups. Generally, they exhibit low solubility in non-polar organic solvents and water, but their solubility increases in polar aprotic solvents and basic aqueous solutions due to salt formation.
Table 1: Predicted and Reported Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Reported Solubility |
| This compound | C₈H₆FNO₄ | 199.14 | ~298 | Slightly soluble in water; Soluble in DMSO and acetone (as methyl ester)[6] |
| 2-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | - | - |
| 5-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | ~344 | - |
| 4-Fluoro-2-methyl-5-nitrobenzoic acid | C₈H₆FNO₄ | 199.14 | - | - |
| 3-Fluoro-5-methyl-2-nitrobenzoic acid | C₈H₆FNO₄ | 199.14 | - | - |
Thermal Stability
The thermal stability of these nitroaromatic compounds is an important consideration for their safe handling and storage. Thermogravimetric analysis (TGA) is a standard method to evaluate thermal decomposition. The decomposition of nitroaromatic compounds can be complex, often initiated by the cleavage of the C-NO₂ bond.[7]
Comparative Chemical Reactivity
The utility of a building block is ultimately defined by its reactivity in key chemical transformations. We will focus on two of the most important reactions in medicinal chemistry: amide bond formation and Suzuki coupling.
Amide Bond Formation
The formation of an amide bond is a cornerstone of drug synthesis. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid, potentially facilitating its activation.
Diagram: Workflow for Comparative Amide Coupling Reactivity
Caption: Standardized workflow for assessing amide coupling reactivity.
Suzuki Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction widely used in the synthesis of biaryl scaffolds.[8][9][10] The reactivity of the building block in a Suzuki reaction will depend on the nature and position of the halogen atom (if present) and the electronic effects of the other substituents. For the purpose of this guide, we will consider the bromo-analog of our target molecule to illustrate the protocol.
Diagram: Workflow for Comparative Suzuki Coupling Reactivity
Caption: Standardized workflow for assessing Suzuki coupling reactivity.
Experimental Protocols
To facilitate a direct and objective comparison, we provide the following standardized protocols for evaluating the key performance parameters of these building blocks.
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of the solid benzoic acid derivative to a known volume of deionized water in a sealed vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the suspension to pellet the excess solid. Carefully withdraw a known volume of the supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Interpretation: Record the weight loss as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.
Protocol 3: Comparative Amide Coupling Reactivity
-
Reaction Setup: In separate vials, dissolve each benzoic acid derivative (0.1 mmol) in anhydrous DMF (1 mL).
-
Activation: To each vial, add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir the mixture for 5 minutes at room temperature.
-
Amine Addition: Add a solution of benzylamine (0.1 mmol) in DMF (0.5 mL) to each vial.
-
Reaction Monitoring: Stir the reactions at room temperature and take aliquots at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Analysis: Quench the aliquots with water, extract with ethyl acetate, and analyze the organic layer by LC-MS to determine the ratio of product to starting material.
Protocol 4: Comparative Suzuki Coupling Reactivity (using bromo-analogs)
-
Reaction Setup: In separate reaction tubes, combine the bromo-benzoic acid derivative (0.1 mmol), phenylboronic acid (0.15 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (0.3 mmol).
-
Solvent Addition: Add a mixture of toluene (1 mL), ethanol (0.25 mL), and water (0.25 mL).
-
Reaction: Degas the mixture by bubbling with nitrogen for 10 minutes. Seal the tubes and heat the reaction at 90 °C.
-
Reaction Monitoring: Take aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Analysis: Dilute the aliquots with ethyl acetate, wash with water, and analyze the organic layer by GC-MS or LC-MS to determine the yield of the biaryl product.
Conclusion and Future Outlook
This compound and its analogs represent a valuable class of building blocks for medicinal chemistry. Their unique combination of fluorine, nitro, and carboxylic acid functionalities provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The choice of a specific isomer will depend on the desired substitution pattern, electronic properties, and synthetic strategy.
The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the performance of these building blocks in their own laboratories. By generating quantitative data on synthetic accessibility, physicochemical properties, and chemical reactivity, researchers can make more informed decisions, ultimately accelerating the drug discovery process. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-characterized building blocks like this compound and its analogs will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Unknown. (n.d.). Synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. Retrieved January 20, 2026, from [Link]
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-
Unknown. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Retrieved January 20, 2026, from [Link]
-
Unknown. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
- Unknown. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Google Patents.
- Unknown. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
- Unknown. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
- Unknown. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents.
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Unknown. (n.d.). 5-Fluoro-2-methylbenzoic acid. PubChem. Retrieved January 20, 2026, from [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Building Block-Centric Approach to DNA-Encoded Library Design. ACS Publications. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Designing novel building blocks is an overlooked strategy to improve compound quality. ResearchGate. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. PubMed. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. PubChem. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Suzuki reaction. Wikipedia. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Drug and Drug Candidate Building Block Analysis. ResearchGate. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. ACS Publications. Retrieved January 20, 2026, from [Link]
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Validating a Synthetic Pathway for 5-Fluoro-3-methyl-2-nitrobenzoic Acid: A Comparative Guide
Introduction: The Significance of 5-Fluoro-3-methyl-2-nitrobenzoic Acid in Modern Drug Discovery
This compound (CAS 952479-96-8) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group ortho to a carboxylic acid, offers medicinal chemists a versatile scaffold for molecular elaboration. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it an invaluable intermediate in the development of novel therapeutics. This guide provides an in-depth analysis of the most plausible synthetic route to this key intermediate, offering a detailed experimental protocol and a comparative discussion with the synthesis of a closely related isomer to highlight the nuances of regioselectivity in electrophilic aromatic substitution.
Proposed Synthetic Route: Nitration of 3-Fluoro-5-methylbenzoic Acid
The most logical and direct synthetic approach to this compound is the electrophilic nitration of the commercially available starting material, 3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4)[1]. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of this reaction. The carboxylic acid group is a meta-director, while the methyl group and the fluorine atom are ortho, para-directors. In this specific substitution pattern, the positions ortho to the methyl group and fluorine are sterically hindered. The position ortho to the carboxylic acid and para to the fluorine is the most electronically activated and sterically accessible for electrophilic attack by the nitronium ion (NO₂⁺).
Mechanistic Considerations: The Interplay of Directing Groups
The regiochemical outcome of the nitration is governed by the cumulative electronic and steric effects of the substituents on the benzene ring. The methyl group is an activating ortho, para-director through inductive and hyperconjugative effects. The fluorine atom, while electronegative and deactivating inductively, is an ortho, para-director due to its lone pairs participating in resonance. The carboxylic acid group is a deactivating meta-director.
In the case of 3-Fluoro-5-methylbenzoic acid, the potential sites for nitration are C2, C4, and C6.
-
C2: Ortho to the methyl group and ortho to the fluorine atom. This position is electronically activated by both, but also sterically hindered.
-
C4: Ortho to the carboxylic acid (meta to both methyl and fluorine). This position is deactivated.
-
C6: Ortho to the fluorine and para to the methyl group. This position is electronically activated.
The desired product, this compound, results from nitration at the C2 position. This suggests that the activating effects of the methyl and fluoro groups overcome the deactivating effect of the carboxylic acid and direct the incoming nitro group to this position.
Experimental Protocol: A Proposed Method for Laboratory-Scale Synthesis
The following protocol is a proposed method based on established procedures for the nitration of similar fluorinated and methylated benzoic acids.[2][3] It is imperative that this procedure be performed with appropriate safety precautions in a well-ventilated fume hood, as it involves the use of strong acids and nitrating agents.
Materials and Reagents:
-
3-Fluoro-5-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 3-Fluoro-5-methylbenzoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker or dropping funnel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or toluene.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Comparative Analysis: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid
To better understand the synthetic challenges and nuances, it is instructive to compare the proposed synthesis with that of its isomer, 5-Fluoro-2-methyl-3-nitrobenzoic acid. The synthesis of this isomer starts from 5-Fluoro-2-methylbenzoic acid.[4]
| Feature | Proposed Synthesis of this compound | Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid [4] |
| Starting Material | 3-Fluoro-5-methylbenzoic acid | 5-Fluoro-2-methylbenzoic acid |
| Key Transformation | Nitration | Nitration |
| Directing Groups | -COOH (meta), -F (ortho, para), -CH₃ (ortho, para) | -COOH (meta), -F (ortho, para), -CH₃ (ortho, para) |
| Expected Major Product | This compound | 5-Fluoro-2-methyl-3-nitrobenzoic acid |
| Potential Byproducts | Other regioisomers (e.g., nitration at C6), dinitro compounds | Dinitro derivatives and other regioisomers |
| Reported Yields | Not yet experimentally determined | Varies; can be low with side product formation. Improved to over 80% with optimized conditions (e.g., using oleum). |
| Challenges | Controlling regioselectivity to favor nitration at the sterically hindered C2 position. | Formation of dinitro byproducts and other regioisomers. |
The synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid has been documented to be challenging, with early methods reporting low yields and mixtures of isomers.[4] The use of stronger nitrating conditions, such as fuming nitric acid in oleum, has been shown to improve both yield and purity by minimizing the formation of byproducts.[4] A similar optimization may be necessary for the proposed synthesis of this compound to achieve a high yield of the desired product.
Visualizing the Synthetic Workflow
The following diagrams illustrate the proposed synthetic pathway and the key mechanistic considerations.
Caption: Proposed synthetic workflow for this compound.
Caption: Influence of directing groups on the nitration of 3-Fluoro-5-methylbenzoic acid.
Conclusion and Future Outlook
The synthesis of this compound via the nitration of 3-Fluoro-5-methylbenzoic acid represents the most direct and plausible synthetic strategy. While this guide provides a detailed, proposed experimental protocol based on sound chemical principles and analogous reactions, experimental validation is crucial. Researchers and process chemists should focus on optimizing reaction conditions, particularly the nitrating agent composition, temperature, and reaction time, to maximize the yield and purity of the desired product while minimizing the formation of isomeric and dinitro byproducts. The successful and efficient synthesis of this key intermediate will undoubtedly facilitate the discovery and development of new and improved pharmaceutical agents.
References
- Lonza Ltd. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. U.S. Patent No. 11,001,552 B2.
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A Senior Application Scientist's Guide to the Nitration of Fluorobenzoic Acids: A Comparative Analysis of Nitrating Agents
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto the fluorobenzoic acid scaffold is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. However, the inherent electronic properties of the fluorobenzoic acid ring—deactivated by the electron-withdrawing nature of both the fluorine and carboxylic acid substituents—present significant challenges to achieving efficient and selective nitration. This guide provides a comprehensive, in-depth comparison of the efficacy of various nitrating agents for the three isomers of fluorobenzoic acid, supported by experimental data and field-proven insights to aid in your synthetic endeavors.
The Challenge: Navigating Competing Directing Effects
The regiochemical outcome of the electrophilic aromatic substitution of fluorobenzoic acids is a delicate balance between the directing effects of the two substituents. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. Both groups, however, are deactivating, which slows down the reaction rate and can lead to the need for more forcing conditions, potentially compromising selectivity.[1]
The interplay of these electronic effects, coupled with steric hindrance, dictates the distribution of isomeric products. Understanding this is paramount to selecting the appropriate nitrating agent and reaction conditions.
Core Nitrating Agents: A Comparative Overview
The choice of nitrating agent is the most critical factor in the successful nitration of fluorobenzoic acids. This section provides a comparative analysis of the most common and effective nitrating systems.
The Workhorse: Mixed Acid (Concentrated HNO₃/H₂SO₄)
The combination of concentrated nitric acid and concentrated sulfuric acid is the most widely used nitrating agent in both laboratory and industrial settings. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[2][3]
Efficacy and Regioselectivity:
The efficacy of mixed acid is highly dependent on the isomer of fluorobenzoic acid being nitrated.
-
4-Fluorobenzoic Acid: This isomer offers the highest regioselectivity. Both the ortho-directing fluorine and the meta-directing carboxylic acid group favor substitution at the 3- and 5-positions. Due to steric hindrance from the carboxylic acid group, the primary product is 4-fluoro-3-nitrobenzoic acid .[1]
-
2-Fluorobenzoic Acid: The situation is more complex. The fluorine directs to the 3- and 5-positions (ortho and para to F, respectively), while the carboxylic acid directs to the 3- and 5-positions (meta to COOH). This convergence of directing effects leads to a mixture of 2-fluoro-3-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid .[1]
-
3-Fluorobenzoic Acid: This isomer presents the most significant challenge in achieving high regioselectivity. The fluorine directs to the 2-, 4-, and 6-positions, while the carboxylic acid directs to the 5-position. This often results in a complex mixture of isomers, including 3-fluoro-2-nitrobenzoic acid , 3-fluoro-4-nitrobenzoic acid , and 5-fluoro-2-nitrobenzoic acid .[1]
Advantages:
-
Cost-effective and readily available.
-
Well-established and widely understood methodology.
Disadvantages:
-
Harsh, corrosive, and generates significant acidic waste.
-
Can lead to poor regioselectivity, especially with 3-fluorobenzoic acid.
-
The highly exothermic nature of the reaction requires careful temperature control to minimize side reactions and ensure safety.
Enhanced Reactivity: Fuming Nitric Acid and Oleum
For deactivated substrates like fluorobenzoic acids, increasing the concentration of the nitronium ion is often necessary to achieve a reasonable reaction rate. This can be accomplished by using fuming nitric acid or by adding oleum (fuming sulfuric acid) to the reaction mixture.[1][4]
Efficacy and Regioselectivity:
Employing these more potent nitrating systems can improve reaction times and yields. However, the increased reactivity can also lead to a decrease in selectivity and a higher propensity for the formation of dinitrated byproducts if the reaction conditions are not carefully controlled. The regiochemical outcome generally follows the same patterns as with standard mixed acid, but the distribution of isomers may vary.
Advantages:
-
Higher concentration of the active electrophile, leading to faster reaction rates.
-
Can be effective for less reactive substrates where standard mixed acid fails.
Disadvantages:
-
Even more hazardous and corrosive than standard mixed acid.
-
Increased risk of over-nitration and side product formation.
-
Requires stringent safety precautions and meticulous control of reaction parameters.
Milder Alternatives: Exploring Novel Nitrating Agents
The quest for milder, more selective, and environmentally benign nitrating agents has led to the development of several alternatives to the classical mixed acid system.
N-Nitrosaccharin is a bench-stable, crystalline solid that serves as an excellent electrophilic nitrating reagent.[5][6] It offers a controllable source of the nitronium ion under milder, often acid-free conditions, exhibiting exceptional functional group tolerance.[7]
Efficacy and Regioselectivity:
While specific data on the nitration of fluorobenzoic acids with N-nitrosaccharin is not extensively reported in the provided search results, its successful application to a wide range of deactivated arenes, including those bearing carboxylic acid groups, suggests it is a highly promising candidate.[7] The reaction often proceeds in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or in the presence of a Lewis acid catalyst such as magnesium perchlorate.[5] The milder conditions could potentially lead to improved regioselectivity, particularly in the challenging case of 3-fluorobenzoic acid.
Advantages:
-
Bench-stable, crystalline solid that is easy to handle.
-
Milder reaction conditions, often avoiding the use of strong acids.
-
High functional group tolerance.
-
The saccharin byproduct can often be recycled.
Disadvantages:
-
Higher cost compared to mixed acid.
-
May require the use of specialized solvents or catalysts.
Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is another effective nitrating agent that can offer different selectivity compared to mixed acid.[8]
Efficacy and Regioselectivity:
Acetyl nitrate is known to be a potent nitrating agent. While specific comparative data for fluorobenzoic acids is limited in the provided results, it has been shown to be effective for the nitration of other deactivated aromatic and heterocyclic systems.[8] The reaction conditions are typically less acidic than the mixed acid system, which can be advantageous for sensitive substrates.
Advantages:
-
Can provide different regioselectivity compared to mixed acid.
-
Reduced acidity of the reaction medium.
Disadvantages:
-
Acetyl nitrate is thermally unstable and can be explosive, requiring careful temperature control and in situ generation.
-
The use of acetic anhydride adds to the cost and complexity of the procedure.
Data Summary: A Comparative Table
| Nitrating Agent | Substrate | Major Product(s) | Typical Yield | Key Considerations |
| Conc. HNO₃ / Conc. H₂SO₄ | 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzoic acid | ~76% | Good regioselectivity. |
| 2-Fluorobenzoic Acid | 2-Fluoro-3-nitrobenzoic acid & 2-Fluoro-5-nitrobenzoic acid | Mixture | Moderate regioselectivity.[1] | |
| 3-Fluorobenzoic Acid | Mixture of isomers | Complex Mixture | Poor regioselectivity.[1] | |
| Fuming HNO₃ / Oleum | Fluorobenzoic Acids | Same as above | Potentially higher | Increased reactivity, risk of over-nitration.[1][4] |
| N-Nitrosaccharin | Deactivated Arenes | Varies | Good to Excellent | Milder conditions, high functional group tolerance.[7] |
| Acetyl Nitrate | Deactivated Aromatics | Varies | Good | Thermally unstable, requires careful handling.[8] |
Experimental Protocols
Protocol 1: Nitration of 4-Fluorobenzoic Acid with Mixed Acid
This protocol is a representative example of a standard mixed acid nitration.
Materials:
-
4-Fluorobenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.
-
To the cold nitrating mixture, add 4-fluorobenzoic acid portion-wise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for a specified period, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: General Considerations for Nitration with N-Nitrosaccharin
This provides a general workflow for utilizing this milder nitrating agent.
Materials:
-
Fluorobenzoic acid isomer
-
N-Nitrosaccharin
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Acetonitrile
-
Magnesium perchlorate (Mg(ClO₄)₂) (if required)
Procedure:
-
In a reaction vessel, dissolve the fluorobenzoic acid isomer and N-nitrosaccharin in the chosen solvent (e.g., HFIP).
-
If using a catalyst, add the specified amount of magnesium perchlorate.
-
Heat the reaction mixture to the appropriate temperature (e.g., 55-85 °C) and monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically cooled, and the product is isolated by standard workup procedures, which may include extraction and crystallization.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of electrophilic aromatic nitration.
Experimental Workflow
Caption: General experimental workflow for the nitration of fluorobenzoic acids.
Conclusion and Future Perspectives
The nitration of fluorobenzoic acids is a challenging yet crucial transformation in organic synthesis. While the classical mixed acid approach remains a viable option, particularly for 4-fluorobenzoic acid, its limitations in terms of regioselectivity and harshness necessitate the exploration of alternative reagents. The use of stronger nitrating systems like fuming nitric acid or oleum can enhance reactivity but requires meticulous control to avoid side reactions.
Emerging nitrating agents, such as N-nitrosaccharin, present a promising avenue for achieving milder and more selective nitrations of these deactivated substrates. Further research into the application of these novel reagents to all three isomers of fluorobenzoic acid is warranted and could unlock more efficient and sustainable synthetic routes to valuable nitroaromatic compounds. As a Senior Application Scientist, I encourage the careful consideration of the factors outlined in this guide to select the optimal nitrating agent and conditions for your specific synthetic target, always prioritizing safety and efficiency.
References
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Shang, M., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3427. [Link]
- Kozlova, T. A., et al. (2020). N-nitrosaccharins.
- Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives.
-
Brocklehurst, C. E., et al. (2011). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. Vapourtec. [Link]
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Sci-Hub. (n.d.). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. [Link]
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Pavia, D. L. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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ResearchGate. (2008). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]
-
Zhang, Y., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PubMed Central. [Link]
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Gutmann, B., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed Central. [Link]
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Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
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ACS Publications. (1968). Fluorinated benzoic acid derivatives. [Link]
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ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
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Fraunhofer-Publica. (2010). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. [Link]
-
ResearchGate. (2014). Nitration of different aromatic substrates. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
YIC. (n.d.). Nitration Of Benzoic Acid. [Link]
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A Comparative Guide to the Impact of Fluoro and Methyl Groups on the Reactivity of Benzoic Acid
This guide provides a comprehensive analysis of how fluoro and methyl substituents influence the chemical reactivity of benzoic acid. By examining the electronic and steric effects of these groups, we can better understand their impact on acidity and susceptibility to electrophilic aromatic substitution. This information is critical for researchers and professionals in drug development and chemical synthesis, where precise control of molecular properties is paramount.
The Fundamental Principles: Electronic Effects of Substituents
The reactivity of a substituted benzene ring is primarily governed by the interplay of two electronic effects: the inductive effect and the resonance (or mesomeric) effect .[1] These effects dictate the electron density distribution within the aromatic ring and, consequently, influence the molecule's acidity and how it interacts with electrophiles.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[2]
-
The fluoro group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring through the C-F sigma bond.[3]
-
The methyl group is traditionally considered to have an electron-donating inductive effect (+I), pushing electron density towards the ring.[4][5] This is attributed to the lower electronegativity of carbon compared to the atoms it is typically bonded to in functional groups, and also to hyperconjugation.[4][5]
-
-
Resonance Effect (M or R): This effect involves the delocalization of π electrons and lone pairs between the substituent and the aromatic ring.
-
The fluoro group , despite its strong -I effect, possesses lone pairs of electrons that can be donated to the benzene ring through π-conjugation, resulting in a +M effect.[6][7] However, due to the high electronegativity of fluorine, this resonance donation is weaker compared to its inductive withdrawal.[8]
-
The methyl group exhibits an electron-donating effect through hyperconjugation, which is a type of resonance involving the delocalization of electrons from C-H σ bonds into the π system of the ring.[5]
-
Caption: Electronic effects of fluoro and methyl groups on benzoic acid.
Impact on Acidity: A Quantitative Comparison of pKa Values
The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thereby increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the anion, leading to decreased acidity (higher pKa).[3]
The position of the substituent on the benzene ring also plays a crucial role. The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group. The resonance effect, however, is most pronounced at the ortho and para positions.
| Compound | Substituent | Position | pKa |
| Benzoic Acid | -H | - | 4.20 |
| 2-Fluorobenzoic Acid | -F | ortho | 3.27 |
| 3-Fluorobenzoic Acid | -F | meta | 3.86[9] |
| 4-Fluorobenzoic Acid | -F | para | 4.14[10] |
| 2-Methylbenzoic Acid | -CH₃ | ortho | 3.91[11][12] |
| 3-Methylbenzoic Acid | -CH₃ | meta | 4.27[11][13] |
| 4-Methylbenzoic Acid | -CH₃ | para | 4.37 |
Analysis of Acidity Data:
-
Fluorobenzoic Acids: The strong electron-withdrawing inductive effect of the fluoro group generally increases the acidity of benzoic acid. This effect is most significant at the ortho position and diminishes at the meta and para positions. In the case of 4-fluorobenzoic acid, the electron-donating resonance effect (+M) partially counteracts the inductive effect, resulting in an acidity closer to that of benzoic acid itself.[14][15]
-
Methylbenzoic Acids: The electron-donating nature of the methyl group decreases the acidity of benzoic acid.[11] This effect is observed for both meta and para isomers. Interestingly, 2-methylbenzoic acid is more acidic than benzoic acid. This is due to a steric effect where the ortho-methyl group forces the carboxyl group out of the plane of the benzene ring, which reduces the resonance stabilization of the undissociated acid, making it a stronger acid.[11]
Impact on Electrophilic Aromatic Substitution
The carboxyl group of benzoic acid is an electron-withdrawing group and therefore deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[16][17] It directs incoming electrophiles to the meta position.[16][18] The presence of a second substituent, either a fluoro or methyl group, will further modulate the reactivity and regioselectivity of the reaction.
-
Fluorobenzoic Acids: The fluoro group is a deactivating group due to its strong -I effect, but it is an ortho, para-director because of its +M effect.[7] When a fluoro group is present on the benzoic acid ring, there is a competition between the directing effects of the carboxyl and fluoro groups.
-
Methylbenzoic Acids: The methyl group is an activating, ortho, para-director.[19] This will influence the position of substitution in EAS reactions on methylbenzoic acids.
Comparative Nitration:
The nitration of substituted benzoic acids is a classic example of electrophilic aromatic substitution.[19] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.[19][20]
| Compound | Major Nitration Product(s) |
| Benzoic Acid | 3-Nitrobenzoic acid |
| 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzoic acid |
| 4-Methylbenzoic Acid | 4-Methyl-3-nitrobenzoic acid |
In both 4-fluorobenzoic acid and 4-methylbenzoic acid, the incoming nitro group is directed to the position meta to the carboxyl group and ortho to the fluoro or methyl group. This outcome reflects the dominant directing effect of the carboxyl group in these systems.
Caption: Directing effects in electrophilic aromatic substitution.
Experimental Protocols
Determination of pKa via Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a benzoic acid derivative by titrating it with a strong base and monitoring the pH.[21][22]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of Sodium Hydroxide (NaOH).
-
Prepare a ~0.01 M solution of the benzoic acid derivative by accurately weighing the solid and dissolving it in a known volume of a suitable solvent (e.g., a water-acetonitrile mixture).[21]
-
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[22]
-
Titration Procedure:
-
Pipette a known volume (e.g., 25 mL) of the benzoic acid solution into a beaker.
-
Immerse the calibrated pH electrode into the solution.
-
Fill a burette with the standardized 0.1 M NaOH solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The half-equivalence point is at half the volume of NaOH required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Caption: Workflow for pKa determination via potentiometric titration.
Comparative Nitration of Substituted Benzoic Acids
This protocol provides a general procedure for the nitration of benzoic acid and its derivatives.[19][23] Caution: Concentrated acids are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
Methodology:
-
Preparation of the Nitrating Mixture:
-
Dissolution of the Substrate:
-
In a separate reaction vessel, also cooled in an ice bath, dissolve the substituted benzoic acid in a sufficient amount of concentrated sulfuric acid.[19]
-
-
Nitration Reaction:
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period (e.g., 30-60 minutes).
-
-
Product Isolation:
-
Pour the reaction mixture over crushed ice with vigorous stirring to precipitate the product.[23]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
-
Purification and Analysis:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
-
Analyze the product and determine the regioselectivity using techniques such as NMR spectroscopy or melting point analysis.
-
Conclusion
The electronic and steric properties of fluoro and methyl groups have a pronounced and predictable impact on the reactivity of benzoic acid. The electron-withdrawing fluoro group generally increases acidity and deactivates the ring towards electrophilic substitution, while the electron-donating methyl group has the opposite effect. The position of the substituent is critical in determining the magnitude of these effects. A thorough understanding of these principles, supported by robust experimental data, is essential for the rational design and synthesis of functional organic molecules.
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YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]
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Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Retrieved from [Link]
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Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Retrieved from [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Retrieved from [Link]
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ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]
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Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-3-methyl-2-nitrobenzoic Acid
Welcome to a comprehensive guide on the safe and compliant disposal of 5-Fluoro-3-methyl-2-nitrobenzoic acid. In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides the essential procedural steps and the scientific rationale behind them, ensuring your laboratory's operations are safe, efficient, and compliant.
Section 1: Hazard Characterization and Regulatory Imperative
Before any handling or disposal, a thorough understanding of the subject chemical is paramount. While specific toxicological data for this compound is not extensively published, we can infer its likely hazard profile from structurally similar compounds, such as other halogenated and nitrated benzoic acid derivatives.
Based on these analogs, this compound should be handled as a substance that is likely to:
Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), any chemical exhibiting characteristics of toxicity or irritation is classified as hazardous waste. This "cradle-to-grave" regulation mandates that the waste be managed responsibly from the moment of its generation to its final disposal.
Section 2: Immediate Safety and Personal Protective Equipment (PPE)
The foundation of safe chemical handling is an unwavering commitment to personal protection. The choice of PPE is dictated by the chemical's potential hazards.
Core PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: An impervious lab coat and chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, but always inspect them for integrity before use.[5] Contaminated clothing should be removed and washed before reuse.[6]
-
Respiratory Protection: All handling of solid (powder) or volatile solutions of this acid should be conducted within a certified chemical fume hood to prevent inhalation.[1] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Engineering Controls: Always handle this chemical in a well-ventilated area.[4] A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Section 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is non-negotiable. This process ensures that hazardous waste is managed safely and in accordance with federal, state, and local regulations.[7]
Step 1: Waste Segregation The first and most critical step is to prevent the mixing of incompatible waste streams, which can lead to dangerous chemical reactions.[8] this compound waste, whether in solid form or dissolved in a solvent, must be collected in a dedicated waste container. Do not mix this acidic, nitrated organic compound with bases, strong oxidizing agents, or other reactive chemicals.
Step 2: Containerization The integrity of your waste container is essential for preventing leaks and spills.
-
Material: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Condition: The container must be in good condition, free of cracks or defects, and have a securely sealing lid.
-
Status: Keep the waste container closed at all times, except when actively adding waste.[7]
Step 3: Accurate Labeling Proper labeling is a cornerstone of the hazardous waste management system, ensuring that risks are clearly communicated.[9] The EPA requires that each label clearly displays:[10]
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Hazard Characteristics: Clearly state the potential hazards (e.g., "Irritant," "Toxic").
-
Generator Information: Your name, laboratory, and contact information.
Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[10]
-
The SAA must be away from heat sources or direct sunlight.[9]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]
-
Store the container in a location where it will not be knocked over or damaged.
Step 5: Arranging for Professional Disposal Under no circumstances should this chemical be disposed of down the drain or in the regular trash. Disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3][6][9] These entities are equipped to handle and transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
Disposal Parameter Summary
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Chemical Waste (Likely Toxic, Irritant) | Based on RCRA criteria and analysis of similar compounds. |
| Container Type | Glass or High-Density Polyethylene (HDPE) | Ensures chemical compatibility and prevents container degradation.[11] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against skin and eye irritation.[4][5] |
| Labeling | "Hazardous Waste," Full Chemical Name, Hazard Info | Complies with EPA regulations and ensures safe handling.[10] |
| Disposal Method | Collection by Licensed Hazardous Waste Contractor | Ensures environmentally sound disposal and regulatory compliance.[9] |
Section 4: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate risks.
For a Small Spill (Contained on a Benchtop):
-
Alert personnel in the immediate area.
-
Don your full PPE as described in Section 2.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels to clean up nitrated compounds.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.[4]
For a Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
Section 5: Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
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- Steps in Complying with Regul
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A Senior Application Scientist's Guide to Handling 5-Fluoro-3-methyl-2-nitrobenzoic Acid
As researchers and drug development professionals, our work requires us to handle a vast array of reactive and hazardous compounds. 5-Fluoro-3-methyl-2-nitrobenzoic acid is a compound whose structure alone—a trifecta of a corrosive carboxylic acid, a reactive nitro group, and a halogen—demands our utmost respect and a meticulous approach to safety. This guide moves beyond a simple checklist to provide a holistic operational plan, grounded in the chemical principles that dictate its hazards. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Foundational Hazard Analysis: Understanding the Risk Profile
The key to safe handling is a comprehensive understanding of the compound's inherent risks. This compound is a solid that presents multiple hazards based on its functional groups. Dust from such solids can be easily inhaled, causing respiratory tract irritation, while the compound itself is corrosive and can cause severe skin and eye damage upon contact.[1] Aromatic nitro compounds, as a class, are known for their potential to cause skin irritation and sensitivity dermatitis.[2]
| Hazard Class | Target Organ(s) | Rationale & Causality | Authoritative Source |
| Corrosive / Irritant | Eyes, Skin, Respiratory Tract | The benzoic acid moiety confers acidic properties, making the compound corrosive. The nitro and fluoro groups enhance its reactivity and irritant potential. Safety data sheets for structurally similar compounds confirm skin, eye, and respiratory irritation.[3] | Princeton EHS[1], Sigma-Aldrich SDS, Fisher Scientific SDS[3] |
| Skin Sensitizer | Skin | Aromatic nitro-compounds are known skin irritants and can cause sensitivity dermatitis upon repeated contact.[2] An SDS for a similar compound explicitly warns it may cause an allergic skin reaction.[4] | ILO Encyclopaedia[2], Thermo Fisher Scientific SDS[4] |
| Systemic Toxicity | Blood (potential) | Aromatic nitro compounds can be absorbed through the skin and may lead to methaemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[2] While data for this specific molecule is limited, the risk from the chemical class is significant. | ILO Encyclopaedia[2] |
| Reactivity | N/A (Chemical reaction) | Aromatic nitro compounds can react vigorously with strong reducing agents (e.g., metal hydrides) and strong oxidizing agents.[2] Heating under alkaline conditions should also be avoided to prevent uncontrolled reactions.[2] | ILO Encyclopaedia[2] |
The Core Protocol: Personal Protective Equipment (PPE)
Given the hazard profile, a multi-layered PPE strategy is mandatory. Engineering controls are the first and most critical line of defense, with PPE serving as the essential final barrier.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[1] This is non-negotiable. A fume hood contains dusts and vapors, preventing inhalation and minimizing exposure to the operator and the general lab environment.[1][2]
Mandatory PPE Ensemble
-
Eye and Face Protection : The eyes are exceptionally vulnerable to corrosive dusts and splashes.[1]
-
Minimum Requirement : Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]
-
Best Practice/High-Risk Operations : When handling larger quantities or if there is a significant splash risk, supplement goggles with a full-face shield.[6][7] This provides an additional layer of protection for the entire face.
-
-
Hand and Arm Protection : Dermal contact is a primary route of exposure.
-
Glove Selection : Wear chemical-resistant gloves.[7] Given the aromatic and acidic nature of the compound, nitrile gloves are a suitable initial choice. Always double-glove to simplify decontamination and reduce the risk of exposure from a single glove failure. Before use, check the glove manufacturer's compatibility data for nitroaromatic compounds.
-
Technique : Ensure gloves are long enough to cover the wrist and the cuff of your lab coat. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste stream.
-
-
Body Protection : Protect skin and personal clothing from splashes and spills.
-
Requirement : A chemical-resistant lab coat is essential. For operations with a higher risk of spillage, such as handling larger quantities, supplement this with a chemical-resistant apron made of a material like neoprene or PVC.[6][7]
-
Footwear : Fully enclosed, non-permeable shoes are required at all times in the laboratory.[6]
-
-
Respiratory Protection : Respiratory protection is generally not required when all work is conducted within a properly functioning fume hood.[8] However, it becomes necessary in specific emergency scenarios:
-
When to Use : In the event of a large spill outside of a fume hood or a failure of ventilation controls.
-
Type : If a respirator is needed, a full-face respirator with a combination filter for organic vapors and particulates (e.g., P100) should be used.[5] All personnel who may need to use a respirator must be part of a written respiratory protection program, including fit-testing and training, as required by law.[8][9]
-
Operational Plan: From Weighing to Waste
A clear, logical workflow minimizes risk. The following diagram and steps outline the process for safely handling this compound.
Caption: Emergency Spill Response Workflow.
Spill Cleanup Steps:
-
Contain the spill : Use an inert absorbent material like vermiculite or sand to create a dike around the spill to prevent it from spreading. [10]2. Absorb : Gently cover the spilled material with the absorbent, working from the outside in to minimize dust generation. [11]3. Collect : Carefully scoop the absorbed material into a designated, robust container (e.g., a polyethylene pail). [12]4. Dispose : Seal the container, label it clearly as "Hazardous Waste: Spill Debris containing this compound," and arrange for disposal through your institution's environmental health and safety office. [13][12]5. Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste. [11]
Waste Disposal
Proper segregation of chemical waste is a legal and ethical responsibility.
-
Classification : As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste . [14][15]Do not mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity.
-
Containers : Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical. [16]* Empty Containers : The first rinse of any container that held this acid must be collected and disposed of as hazardous waste. [16]Subsequent rinses can be managed according to your site's procedures.
By integrating this comprehensive safety and operational plan into your laboratory workflow, you build a culture of safety that protects you, your colleagues, and the quality of your research.
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- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
